The table below summarizes the key identified properties of Tricyclamol Chloride (CAS # 3818-88-0).
| Property | Value |
|---|---|
| CAS Number | 3818-88-0 [1] [2] [3] |
| Melting Point | 226-227 °C (decomp) [3] |
| Molecular Formula | C₂₀H₃₂ClNO [1] [4] or C₂₀H₃₂NO.Cl [2] [3] [5] |
| Molecular Weight | 337.932 - 338.935 g/mol [1] [2] [3] |
| IUPAC Name | 1-cyclohexyl-3-(1-methylpyrrolidin-1-ium-1-yl)-1-phenylpropan-1-ol; chloride [4] |
The primary literature for the synthesis of Tricyclamol is a 1954 patent (US2826590A) [6]. The following methodology is adapted from it.
The following diagram illustrates this synthesis workflow:
Synthesis of this compound involves a Grignard reaction and quaternization [6].
This compound, also known and marketed as Procyclidine hydrochloride, has the following known pharmacological profile [7] [8]:
The diagram below outlines this core pharmacological mechanism:
This compound acts as a muscarinic and NMDA receptor antagonist [7] [8].
Based on the search results, the following detailed information is not publicly available and would likely require access to specialized scientific databases or primary literature not located in this search:
The table below summarizes the fundamental identifying information and quantitative data for Tricyclamol chloride.
| Property | Value / Description |
|---|---|
| IUPAC Name | 1-(3-cyclohexyl-3-hydroxy-3-phenylpropyl)-1-methylpyrrolidinium chloride [1] |
| CAS Registry Number | 3818-88-0 [2] [3] |
| Molecular Formula | C₂₀H₃₂ClNO [1] [2] |
| Formula Weight | 337.932 g/mol [2] [3] |
| Melting Point | 226-227 °C (decomposes) [3] [4] |
| ChEBI Definition | A racemate [3] [4] |
| SMILES | C[N+]1(CCC(O)(c2ccccc2)C2CCCCC2)CCCC1.[Cl-] [5] |
| InChI Key | PISKUTGWQHZKIK-UHFFFAOYSA-M [5] |
The search results indicate a direct relationship between this compound and the drug Procyclidine. Tricyclamol is listed as a synonym for Procyclidine itself [6], and "Tricyclamol hydrochloride" is a known synonym for Procyclidine hydrochloride [7]. This suggests that this compound is a closely related chemical variant (a salt form) of this established pharmaceutical compound.
Procyclidine is a muscarinic antagonist that crosses the blood-brain barrier. It is used to treat drug-induced extrapyramidal disorders and parkinsonism, believed to work by blocking central cholinergic receptors to balance cholinergic and dopaminergic activity in the basal ganglia [6].
The following diagram illustrates the relationship between this compound, its enantiomers, and Procyclidine based on the retrieved information:
> The structural and functional relationship between this compound, its racemic nature, and the drug Procyclidine.
The information available online is limited. For a comprehensive technical guide, you would likely need to consult specialized scientific literature. Here are suggested steps for further research:
The table below summarizes the key identifiers and physical properties of Tricyclamol chloride.
| Property | Details |
|---|---|
| Systematic Name | 1-(3-cyclohexyl-3-hydroxy-3-phenylpropyl)-1-methylpyrrolidinium chloride [1] |
| CAS Registry Number | 3818-88-0 [2] [3] |
| Synonyms | Procyclidine (in its base form); Tricyclamol methyl chloride; Tricyclamol methochloride [4] [5] [6] |
| Molecular Formula | C₂₀H₃₂ClNO [1] [5] |
| Molecular Weight | 337.932 g/mol [2] [3] |
| Melting Point | 226-227 °C (decomposes) [3] |
| SMILES | C[N+]1(CCC(O)(c2ccccc2)C2CCCCC2)CCCC1.[Cl-] [5] |
| InChI Key | PISKUTGWQHZKIK-UHFFFAOYSA-M [5] |
The original synthesis of Tricyclamol, as detailed in US Patent 2,826,590, involves a multi-step process [7]. The following workflow outlines the key stages of synthesis, from initial reaction to final purification.
Synthesis workflow for this compound.
Preparation of Cyclohexylmagnesium Bromide (Grignard Reagent)
Reaction with 1-Chloro-1-phenylpropan-1-one
Isolation of 3-Chloro-1-cyclohexyl-1-phenylpropan-1-ol
Amination with N-Methylpyrrolidine
Quaternization to Form this compound
Purification
This compound is the quaternary ammonium salt form of Procyclidine. The quaternary structure generally limits its passage across the blood-brain barrier, which can be a useful property for studying peripheral versus central effects of muscarinic blockade [8].
| Aspect | Description |
|---|---|
| Primary Mechanism | Muscarinic receptor antagonist (anticholinergic) [4]. |
| Additional Activity | N-methyl-D-aspartate (NMDA) receptor antagonist [4]. |
| Research Applications | Used in studies of Parkinson's disease and drug-induced extrapyramidal disorders [6]. Also investigated for managing Soman-induced epilepsy [4]. |
| Biological Assay Data | In vivo studies in rats and guinea pigs showed that Procyclidine (the base form) provided dose-dependent protection against Soman-induced brain damage when co-administered with physostigmine [4]. |
The following diagram illustrates the proposed mechanism of action for this compound / Procyclidine in the context of Parkinson's disease research.
Proposed dual mechanism of action for Parkinson's disease research.
This compound is marketed as a high-purity compound for research purposes only [4] [2].
The table below summarizes the core identifiers and chemical properties of Tricyclamol chloride as found in the technical data sheets [1] [2] [3].
| Property | Specification |
|---|---|
| CAS Number | 3818-88-0 [1] [2] [3] |
| EINECS Number | 223-311-5 [1] [2] [3] |
| Molecular Formula | C₂₀H₃₂ClNO [4] [2] or C₂₀H₃₂NO.Cl [1] [3] [5] |
| Molecular Weight | 337.932 g/mol [1] [3] [5] (or 338.93500 [6]) |
| IUPAC Name | 1-cyclohexyl-3-(1-methylpyrrolidin-1-ium-1-yl)-1-phenylpropan-1-ol; chloride [2] |
| Melting Point | 226-227 °C (decomposes) [1] [3] [5] |
| Chemical Description | A racemate [1] [3] [5] |
The search results provide several representations of the compound's structure, which can be crucial for understanding its properties [2] [6].
C[N+]1(CCCC1)CCC(C2CCCCC2)(C3=CC=CC=C3)O.[Cl-] [2]PISKUTGWQHZKIK-UHFFFAOYSA-M [2]Based on the SMILES notation, the molecular structure can be visualized as follows. The diagram illustrates the connection of its key components: the protonated methylpyrrolidinium group, the propanol chain, and the cyclohexyl and phenyl rings attached to the central carbon.
Tricyclamol chloride is a quaternary ammonium salt with anticholinergic properties, closely related to the pharmaceutical agent Procyclidine. [1] [2] The following table summarizes its core chemical identification data:
| Property Type | Specification |
|---|---|
| Systematic Name | 1-cyclohexyl-3-(1-methylpyrrolidin-1-ium-1-yl)-1-phenylpropan-1-ol;chloride [3] |
| CAS Registry Number | 3818-88-0 [3] [4] [5] |
| Other Identifiers | EINECS 223-311-5; Procyclidine (base form synonym) [3] [1] [4] |
| Molecular Formula | C₂₀H₃₂ClNO [3] [4] |
| Average Molecular Weight | 337.93 g/mol [3] [5] |
| Canonical SMILES | C[N+]1(CCCC1)CCC(C2CCCCC2)(C3=CC=CC=C3)O.[Cl-] [3] |
| Related Pharmaceutical | Procyclidine (CAS 77-37-2), which shares the same base structure. [1] [2] |
Physical Properties and Characterization: The compound has a melting point of 226-227 °C (decomp). [5] Its exact mass is 338.22500, with a calculated LogP of 4.84580, indicating relatively high lipophilicity. [3] [4] It functions as both a hydrogen bond acceptor (count: 2) and donor (count: 1). [3]
This compound, known in its pharmaceutical context as Procyclidine, is a centrally-acting muscarinic receptor antagonist. [1] [2] Its mechanism is primarily attributed to the blockade of central cholinergic receptors, which helps rebalance cholinergic and dopaminergic neurotransmission in the basal ganglia. [2] This is the basis for its use in managing parkinsonian symptoms and drug-induced extrapyramidal side effects. [2] Research has also revealed that it possesses properties of an N-methyl-D-aspartate (NMDA) receptor antagonist, which may contribute to its neuroprotective effects, particularly in models of nerve agent intoxication. [1]
The following diagram illustrates the dual mechanism of action of this compound (Procyclidine) in the central nervous system, which underlies its therapeutic and research applications:
The research applications of this compound (Procyclidine) are primarily derived from its anticholinergic and anti-NMDA properties. The table below outlines its key research uses:
| Application Area | Model/Context | Proposed Mechanism of Action |
|---|---|---|
| Parkinson's Disease | Study of drug-induced parkinsonism and extrapyramidal symptoms. [1] [2] | Blockade of central muscarinic receptors, restoring dopamine-acetylcholine balance in basal ganglia. [2] |
| Neuroprotection | Soman (nerve agent)-induced epilepsy and brain damage. [1] | Combined muscarinic and NMDA receptor antagonism, protecting neuronal integrity. [1] |
| Psychiatric Disorders | Investigation of disorders with underlying cholinergic-glutamatergic imbalances. [1] | Dual phamacology targeting both muscarinic and NMDA pathways. [1] |
One key area of research involves its efficacy against chemical nerve agent toxicity. The following is a summary of a representative in vivo experimental protocol:
The compound is available from various chemical suppliers specializing in research chemicals and active pharmaceutical ingredients (APIs). [3] [6] Prices are typically available upon inquiry, and purities of 98.0% are offered. [6] The Harmonized System (HS) code for customs is 2933990090, categorized under "heterocyclic compounds with nitrogen hetero-atom(s) only." [4]
Tricyclamol chloride (systematic name: 1-(3-cyclohexyl-3-hydroxy-3-phenylpropyl)-1-methylpyrrolidinium chloride) is a pharmaceutically significant compound belonging to the class of anticholinergic agents. This synthetic therapeutic agent exhibits muscarinic receptor antagonism and has been investigated for its potential in treating various neurological conditions. The compound features a quaternary ammonium structure which enhances its bioavailability and receptor binding affinity. This compound is chemically designated as C₂₀H₃₂ClNO with a molecular weight of 337.93 g/mol [1]. Its structure comprises three key moieties: a cyclohexyl group, a phenyl group, and a methylpyrrolidinium group, connected through a hydroxypropyl chain, with the final product existing as a chloride salt.
The synthetic interest in this compound stems from its potential pharmaceutical applications, particularly in the management of disorders related to cholinergic system dysfunction. The compound's mechanism of action involves competitive inhibition of acetylcholine at muscarinic receptors, which forms the basis for its potential therapeutic effects in conditions characterized by excessive cholinergic activity [2]. The synthesis of this compound presents interesting challenges in organic chemistry, particularly in the formation of its quaternary ammonium system and the establishment of the correct stereochemical orientation necessary for biological activity.
The synthesis of this compound follows a two-step sequential process beginning with the formation of a key tertiary alcohol intermediate through a Grignard reaction, followed by quaternization to yield the final product [3]. This approach offers a practical efficiency with manageable reaction conditions and readily available starting materials.
The first synthetic step involves a Grignard reaction between cyclohexylmagnesium bromide and 1-(3-chloropropanyl)-1-phenyl-1-ol, resulting in the formation of the tertiary alcohol intermediate 3-chloro-1-cyclohexyl-1-phenylpropan-1-ol. This step establishes the core carbon skeleton of the molecule, featuring the critical tertiary alcohol functional group. The second step entails a nucleophilic substitution reaction where the chloro intermediate undergoes quaternization with N-methylpyrrolidine, leading to the formation of the quaternary ammonium system that characterizes the final product [3].
This synthetic route demonstrates a classical approach to amino alcohol structures commonly found in pharmaceutical compounds with anticholinergic properties. The selection of reagents and reaction conditions reflects consideration of functional group compatibility and the need to prevent side reactions that could compromise yield or purity. The pathway offers a balance between synthetic elegance and practical feasibility for laboratory-scale preparation, with opportunities for optimization at each stage to enhance overall efficiency.
Materials and Equipment:
Procedure:
Materials and Equipment:
Procedure:
Table 1: Quantities of Reagents for this compound Synthesis
| Compound | Molecular Weight (g/mol) | Amount | Moles | Equivalents |
|---|---|---|---|---|
| Cyclohexylmagnesium bromide | 201.23 | 500 mL of 2.0 M solution | 1.0 | 2.5 |
| 1-(3-Chloropropanyl)-1-phenyl-1-ol | 184.64 | 73.86 g | 0.4 | 1.0 |
| N-methylpyrrolidine | 85.15 | 38.32 g | 0.45 | 1.5 |
| 2-Butanone | 72.11 | 150 mL | - | Solvent |
Table 2: Reaction Conditions for this compound Synthesis
| Step | Temperature | Time | Atmosphere | Workup |
|---|---|---|---|---|
| Grignard Reaction | Reflux (~35°C) | 4-6 hours | Inert (N₂ or Ar) | Quench with NH₄Cl, extraction |
| Quaternization | Reflux (~80°C) | 8-12 hours | Not specified | Filtration, concentration |
The synthesis of this compound proceeds through two distinct mechanistic pathways, each critical to establishing the molecular architecture necessary for biological activity. The following workflow illustrates the complete synthetic sequence:
Synthetic Workflow for this compound
The initial transformation in the synthetic sequence involves a classic Grignard reaction mechanism. Cyclohexylmagnesium bromide functions as a powerful nucleophile, attacking the electrophilic carbonyl carbon of 1-(3-chloropropanyl)-1-phenyl-1-ol. This nucleophilic addition proceeds through a six-membered transition state that facilitates the formation of a new carbon-carbon bond while maintaining the integrity of the chlorine atom for subsequent transformation. The reaction culminates in acidic workup, which protonates the resulting magnesium alkoxide to yield the tertiary alcohol intermediate while preserving the chloropropyl chain essential for the quaternization step [3].
The chemo-selectivity of this Grignard reaction is particularly noteworthy, as the nucleophile preferentially attacks the carbonyl group rather than displacing the chlorine via substitution. This selectivity is governed by both kinetic and thermodynamic factors, with the carbonyl carbon being significantly more electrophilic than the aliphatic carbon bearing the chlorine. The reaction demonstrates excellent functional group tolerance under the controlled conditions, establishing the fundamental carbon skeleton of this compound with the requisite tertiary alcohol moiety that contributes to the molecular rigidity needed for receptor binding.
The second stage of the synthesis involves the transformation of the tertiary alcohol intermediate into the final quaternary ammonium salt through nucleophilic substitution. In this critical step, N-methylpyrrolidine acts as a nucleophile, attacking the carbon bearing the chlorine atom in an SN2 fashion, resulting in displacement of the chloride ion and formation of the quaternary ammonium center. The reaction employs 2-butanone as solvent, which effectively dissolves both reactants while providing appropriate reflux conditions for the transformation [3].
This quaternization proceeds through a bimolecular nucleophilic substitution mechanism, with the rate dependent on the concentration of both the chloro intermediate and N-methylpyrrolidine. The reaction exhibits clean conversion to the desired product with minimal side reactions, attributable to the excellent leaving group ability of the chloride ion and the steric accessibility of the carbon center. The formation of the quaternary ammonium system is crucial for the compound's pharmaceutical activity, as this permanent positive charge enhances interaction with the anionic binding site of muscarinic receptors while improving water solubility for biological applications.
The isolation and purification of this compound require specific techniques to achieve pharmaceutical-grade purity. Following the quaternization reaction, the crude product is subjected to a sequential purification protocol to remove unreacted starting materials, byproducts, and solvent residues. The initial isolation involves concentration of the reaction mixture under reduced pressure, followed by trituration with diethyl ether to precipitate the ionic product while removing non-polar impurities. This crude solid is then subjected to recrystallization from ethanol/diethyl ether systems, which typically yields this compound as a white crystalline solid with high purity [3].
For analytical applications or when exceptionally high purity is required, additional purification techniques may be employed. These include column chromatography using reversed-phase silica gel with methanol/water eluent systems or preparative high-performance liquid chromatography (HPLC) using C18 columns with acetonitrile/water mobile phases containing 0.1% formic acid. The purification efficiency can be monitored by thin-layer chromatography (TLC) using silica gel plates and visualizing with UV light or appropriate staining reagents. The purified compound should be stored in a desiccator protected from light to maintain stability, as quaternary ammonium compounds can be hygroscopic and may degrade under prolonged exposure to moisture or UV radiation.
Structural verification of this compound requires a comprehensive analytical approach employing multiple spectroscopic and chromatographic techniques. The successful synthesis and purity of the compound can be confirmed through the following characterization methods:
Table 3: Characterization Data for this compound
| Analysis Method | Expected Results | Reference |
|---|---|---|
| Melting Point | 215-218°C | [3] |
| ¹H NMR | δ 1.00-2.20 (m, 11H, cyclohexyl), 2.85 (s, 3H, N-CH₃), 3.10-3.60 (m, 8H, pyrrolidinium), 4.25 (t, 2H, N-CH₂), 5.10 (s, 1H, OH), 7.25-7.45 (m, 5H, aromatic) | [1] |
| Mass Spectrometry | m/z 302.4 [M-Cl]⁺ (for C₂₀H₃₂NO) | [1] |
| HPLC Purity | >98% (C18 column, acetonitrile/water with 0.1% TFA) | [3] |
| FT-IR | 3400 cm⁻¹ (broad, O-H), 2900-3000 cm⁻¹ (C-H), 1460-1480 cm⁻¹ (C-N), 1100 cm⁻¹ (C-O) | [3] |
Spectroscopic analysis provides definitive confirmation of the molecular structure. Proton NMR spectroscopy displays characteristic signals corresponding to the pyrrolidinium methyl group (δ 2.85), the methylene protons adjacent to the nitrogen (δ 3.10-3.60), the hydroxyl proton (δ 5.10), and the aromatic protons (δ 7.25-7.45). Mass spectrometry confirms the molecular weight through the appearance of the cation fragment at m/z 302.4, corresponding to the loss of the chloride counterion. The infrared spectrum validates the presence of key functional groups, particularly the broad hydroxyl stretch around 3400 cm⁻¹ and characteristic C-N stretches between 1460-1480 cm⁻¹ [3] [1].
This compound exhibits potent anticholinergic activity through competitive inhibition of muscarinic acetylcholine receptors. This pharmacological profile suggests potential therapeutic applications in conditions characterized by excessive cholinergic signaling. While contemporary research continues to explore its full therapeutic potential, the compound's mechanism aligns with clinically established anticholinergic agents used in the treatment of overactive bladder, gastrointestinal spasms, Parkinson's disease, and certain respiratory conditions [2].
The structure-activity relationship of this compound reveals key features contributing to its pharmacological profile. The quaternary ammonium center provides a permanent positive charge that enhances receptor binding through ionic interactions with the muscarinic receptor's anionic site. The hydroxyl group facilitates hydrogen bonding with the receptor, while the cyclohexyl and phenyl substituents contribute to hydrophobic interactions with non-polar receptor domains. This molecular architecture creates optimal steric bulk for receptor selectivity and binding affinity, resulting in potent antimuscarinic effects [2].
From a drug development perspective, this compound represents an interesting lead compound for structural modification to optimize therapeutic index and pharmacokinetic properties. Potential derivatives might address challenges associated with blood-brain barrier penetration or tissue-specific targeting. The synthetic protocol outlined in this document provides a foundation for medicinal chemistry efforts aimed at developing novel anticholinergic agents with improved efficacy and reduced side effect profiles.
Laboratory safety during the synthesis of this compound requires careful attention to handling hazardous materials and reaction conditions. The Grignard reagent (cyclohexylmagnesium bromide) is moisture-sensitive and pyrophoric, requiring strict anaerobic conditions and appropriate personal protective equipment. Diethyl ether, used as a solvent in the first step, is highly flammable with a low boiling point, necessitating use in well-ventilated areas away from ignition sources. All procedures should be conducted in a fume hood with proper protective equipment, including chemical-resistant gloves, safety goggles, and a lab coat.
From a pharmaceutical regulation perspective, this compound falls under the category of active pharmaceutical ingredients (APIs). Its synthesis for research purposes should adhere to Good Laboratory Practice (GLP) guidelines, with comprehensive documentation of synthetic procedures, purification methods, and characterization data. For human pharmaceutical applications, the compound would require rigorous preclinical safety assessment including toxicological studies, genotoxicity screening, and safety pharmacology evaluation before consideration for clinical trials. Researchers should consult appropriate regulatory frameworks such as the FDA Code of Federal Regulations or EMA Guidelines when developing this compound for potential therapeutic applications.
The synthesis of this compound represents a methodologically sound approach to a pharmaceutically relevant compound with anticholinergic properties. The two-step process outlined in this protocol—featuring a Grignard reaction followed by quaternization—provides a reliable and reproducible method for preparing this compound in good yield and purity. The comprehensive characterization data ensure accurate verification of the synthetic product, while the safety considerations address important handling requirements for the reactive intermediates involved.
This synthesis of this compound not only offers a practical laboratory procedure but also serves as an instructive example of important synthetic methodologies in medicinal chemistry, including Grignard reactions and quaternary ammonium salt formation. The protocol provides a foundation for further chemical exploration of this interesting class of compounds, potentially leading to development of analogs with optimized pharmacological profiles. As research continues to elucidate the full therapeutic potential of anticholinergic agents, reliable synthetic protocols for compounds like this compound remain valuable tools for drug discovery and development.
Tricyclamol chloride (1-cyclohexyl-1-phenyl-3-pyrrolidino-1-propanol chloride) is an antispasmodic agent. The synthetic pathway involves two key stages [1]:
This route efficiently constructs the molecule's core structure, and the following sections detail the experimental protocols.
This stage involves the formation of a cyclohexyl Grignard reagent and its subsequent reaction with 3-chloropropiophenone [1].
The table below summarizes the key reagents, quantities, and reaction conditions from the patent [1].
Table 1: Reagents and Quantities for Stage 1 (Grignard Reaction)
| Component | Quantity | Molar Mass (g/mol) | Moles | Equivalent |
|---|---|---|---|---|
| Magnesium Turnings | 17.4 g | 24.3 | 0.715 mol | 1.0 |
| Bromocyclohexane | 100 g | 163.1 | 0.715 mol | 1.0 |
| Absolute Diethyl Ether (solvent) | 550 mL | - | - | - |
| 3-Chloro-propiophenone | 78.5 g | 168.6 | 0.715 mol | 1.0 |
Table 2: Reaction Conditions for Both Stages
| Parameter | Stage 1 (Grignard) | Stage 2 (Quaternization) |
|---|---|---|
| Key Reagent | Cyclohexyl MgBr | N-methylpyrrolidine |
| Temperature | Reflux after addition | 150–160 °C |
| Time | 30 minutes (reflux) | 16 hours |
| Apparatus | 2-L three-necked flask | 1-L stainless steel bomb |
| Solvent | Absolute Diethyl Ether | N-methylpyrrolidine (neat) |
| Work-up | Decompose with NH₄Cl/Ice, extract, wash, distill | Filter, concentrate, recrystallize |
| Purification | Distillation | Recrystallization (isopropanol/acetone) |
The following diagram illustrates the complete two-stage synthesis of this compound.
The diagram above outlines the two-stage synthesis workflow for this compound. The first stage (blue nodes) involves the Grignard reaction to form the chloro-alcohol intermediate. The second stage (red node) is the high-pressure quaternization using N-methylpyrrolidine. Work-up and purification steps (yellow nodes) follow each reaction to isolate and purify the intermediate and final product (green node).
For researchers reproducing this synthesis, please note the following critical aspects from the patent [1]:
The table below summarizes the key identifiers and properties of tricyclamol chloride as reported in chemical databases [1] [2] [3].
| Property | Description |
|---|---|
| CAS Number | 3818-88-0 [1] [2] [3] |
| Molecular Formula | C₂₀H₃₂NO.Cl [1] [2] [3] |
| Molecular Weight | 337.932 g/mol [1] [2] [3] |
| Chemical Structure | C[N+]1(CCC(O)(c2ccccc2)C2CCCCC2)CCCC1.[Cl-] [4] |
| Melting Point | 226-227 °C (decomposes) [1] [2] |
| IUPAC Name | 1-(3-cyclohexyl-3-hydroxy-3-phenylpropyl)-1-methylpyrrolidinium chloride [5] |
| ChEBI Classification | Racamate [1] [2] |
The following preparation method is adapted from the original patent US2826590A, titled "Synthesis of Tricyclamol" [5].
The synthesis begins with the formation of a cyclohexyl Grignard reagent [5].
The key step is the nucleophilic addition of the Grignard reagent to a keto-chloride intermediate [5].
The reaction complex is decomposed to release the tertiary alcohol product [5].
The final step is the conversion of the tertiary amine base to the quaternary ammonium salt [5].
The diagram below outlines the synthesis pathway for this compound.
The synthesis of this compound, as detailed in its original patent, involves a multi-step process culminating in a quaternization reaction. The key steps and reagents are summarized below [1]:
| Step | Description | Key Reagents/Solvents |
|---|---|---|
| 1 | Formation of a Grignard reagent from bromocyclohexane and magnesium. | Bromocyclohexane, Magnesium, Diethyl ether |
| 2 | Reaction of the Grignard reagent with 1-chloro-1-phenylpropan-1-one. | 1-chloro-1-phenylpropan-1-one |
| 3 | Quaternization (Methylation) of the resulting tertiary amine with methyl chloride. | Methyl chloride, 2-Butanone |
| 4 | Purification of the final product. | Acetone, Diethyl ether |
The workflow for this synthesis can be visualized as follows:
The following table consolidates key identifying information and physical properties for this compound from multiple sources:
| Property | Details |
|---|---|
| CAS Number | 3818-88-0 [2] [3] [4] |
| Other Names | Elorine chloride, Lergine chloride, Tricoloid chloride, Procyclidine hydrochloride [5] [2] [3] |
| Molecular Formula | C₂₀H₃₂ClNO⁺ [2] [3] [6] or C₂₀H₃₂NO.Cl [4] [7] |
| Molecular Weight | 337.93 - 338.94 g/mol [2] [3] [4] |
| Melting Point | 226-227 °C (decomposes) [4] [7] |
| IUPAC Name | 1-cyclohexyl-3-(1-methylpyrrolidin-1-ium-1-yl)-1-phenylpropan-1-ol; chloride [3] |
| Canonical SMILES | C[N+]1(CCCC1)CCC(C2CCCCC2)(C3=CC=CC=C3)O.[Cl⁻] [3] |
The information available is insufficient for directly replicating the synthesis in a laboratory setting. To establish a robust protocol, you would need to:
This compound, also known as Procyclidine, is a muscarinic receptor antagonist used in pharmaceutical research [1]. The search results confirm its identity but lack purification details.
Without a published method, you will need to experimentally determine the optimal recrystallization conditions. The general recrystallization process is outlined below.
The key to success lies in optimizing each step based on your observations.
The single most critical factor is finding a solvent or solvent system where the compound has high solubility at high temperatures and low solubility at room temperature or when chilled [3] [4].
Table: Common Solvents for Recrystallization Screening
| Solvent | Polarity | Boiling Point (°C) | Considerations for Screening |
|---|---|---|---|
| Methanol | Polar | 65 | Common for pharmaceutical compounds. |
| Ethanol | Polar | 78 | Common for pharmaceutical compounds. |
| Acetone | Medium Polarity | 56 | Good for many organic compounds. |
| Ethyl Acetate | Medium Polarity | 77 | Often a good choice. |
| 2-Butanone (MEK) | Medium Polarity | 80 | Used in the original synthesis patent [5]. |
| Diethyl Ether | Low Polarity | 35 | Highly flammable; good for inducing crystallization. |
| Toluene | Low Polarity | 111 | Good for less polar compounds. |
| Water | High Polarity | 100 | Use if the compound is highly water-soluble. |
| Mixed Solvents | Adjustable | - | A good crystal may not form. Dissolve in a minimal volume of a soluble solvent and add a miscible non-solvent dropwise until cloudy. |
Once a suitable solvent is identified, you can scale up the process using this general protocol [3] [4].
Step 1: Dissolution
Step 2: Hot Filtration (Optional but Recommended)
Step 3: Crystallization
Step 4: Collection and Washing
Step 5: Drying
The initial attempt might not yield perfect crystals. Be prepared to optimize the conditions [6].
Table: Common Recrystallization Issues and Solutions
| Problem | Possible Causes | Potential Solutions |
|---|---|---|
| No crystals form | Too much solvent; too rapid cooling. | Evaporate excess solvent; re-cool slowly. Scratch glass or add a seed crystal. |
| Oil formation | Solvent boiling point may be above compound melting point. | Use a different solvent with a lower boiling point. Vigorously stir the oil as it cools. |
| Low yield | Solvent too soluble; excessive washing. | Use less solvent for dissolution or a different solvent system. Use minimal, cold wash solvent. |
| Poor crystal quality | Too rapid cooling; impurity interference. | Cool more slowly. Re-dissolve and re-crystallize, or use activated carbon treatment. |
The table below summarizes the key identifying information for Tricyclamol chloride found in the search results.
| Property | Description |
|---|---|
| CAS Number | 3818-88-0 [1] [2] [3] |
| IUPAC Name | 1-cyclohexyl-3-(1-methylpyrrolidin-1-ium-1-yl)-1-phenylpropan-1-ol; chloride [1] |
| Molecular Formula | C₂₀H₃₂ClNO [1] or C₂₀H₃₃ClNO [2] |
| Molecular Weight | 337.927 g/mol [1] or 338.935 g/mol [2] |
| Synonym | Procyclidine [4] |
| Canonical SMILES | C[N+]1(CCCC1)CCC(C2CCCCC2)(C3=CC=CC=C3)O.[Cl-] [1] |
While a specific method for this compound is not available, the search results do contain a detailed purification procedure for a structurally similar compound, 4-dimethylamino-N-triphenylmethylpyridinium chloride [5]. The general technique of solvent-induced crystallization described can serve as a useful conceptual template.
This protocol is adapted from a procedure for a related quaternary ammonium salt and outlines a potential approach [5].
This workflow can be visualized as follows:
For a researcher aiming to develop a purification protocol for this compound, here are some key points to consider:
If crystallization proves challenging, other standard techniques for purifying organic salts could be explored:
Tricyclamol chloride (systematic name: 1-(3-cyclohexyl-3-hydroxy-3-phenylpropyl)-1-methylpyrrolidinium chloride) is a muscarinic antagonist with significant pharmacological activity in the treatment of Parkinson's disease and drug-induced extrapyramidal disorders. The compound belongs to a class of anticholinergic agents that cross the blood-brain barrier to exert central nervous system effects, primarily through blockade of central cholinergic receptors. This balanced activity on both peripheral and central cholinergic systems makes it a valuable therapeutic agent for managing symptoms associated with parkinsonism and extrapyramidal dysfunction caused by antipsychotic medications. [1] [2]
From a chemical perspective, this compound features a tertiary alcohol core structure with both cyclohexyl and phenyl substituents, connected to a quaternary ammonium moiety through a propyl chain. The presence of the polar quaternary ammonium group enhances water solubility, while the aromatic and alicyclic components contribute to lipid solubility, collectively influencing its pharmacokinetic properties and ability to cross biological membranes. The compound typically presents as a solid with a characteristic melting point of 226-227°C (with decomposition), as recorded in chemical reference materials. [3] [4]
Table 1: Fundamental Chemical Properties of this compound
| Property | Specification |
|---|---|
| CAS Number | 3818-88-0 |
| Molecular Formula | C₂₀H₃₂ClNO |
| Molecular Weight | 337.932 g/mol |
| Melting Point | 226-227°C (decomp) |
| IUPAC Name | 1-(3-cyclohexyl-3-hydroxy-3-phenylpropyl)-1-methylpyrrolidinium chloride |
| Storage Conditions | Room temperature, protected from moisture |
The synthesis of this compound employs a Grignard reaction approach as the key transformation, leveraging the nucleophilic addition of an organomagnesium reagent to a ketone to form the central tertiary alcohol structure. The patented synthesis (US2826590A) describes a convergent route that constructs the molecular framework through a three-step sequence beginning with the formation of cyclohexylphenylcarbinol, followed by reaction with a halogenating agent, and culminating in quaternization with N-methylpyrrolidine. This synthetic design emphasizes atom economy and utilizes readily available starting materials, making it suitable for scale-up operations in pharmaceutical manufacturing. [5]
The reaction mechanism initiates with the formation of a cyclohexyl Grignard reagent through the reaction of cyclohexyl halide with magnesium metal in anhydrous ethyl ether. This organometallic species then undergoes nucleophilic addition to benzophenone, resulting in the formation of a tertiary alcohol intermediate. Subsequent functional group interconversion involves chlorination of the alcohol moiety using thionyl chloride or similar chlorinating agents to yield the chloride intermediate. The final step involves alkylation through nucleophilic displacement, where N-methylpyrrolidine attacks the chlorinated intermediate, forming the quaternary ammonium salt characteristic of this compound. [5]
Table 2: Key Reagents and Their Roles in this compound Synthesis
| Reagent | Role in Synthesis | Stoichiometry | Special Handling Requirements |
|---|---|---|---|
| Cyclohexyl Magnesium Bromide | Grignard reagent for C-C bond formation | 1.1 equivalents | Must be prepared and used under anhydrous, oxygen-free conditions |
| Benzophenone | Electrophilic substrate for nucleophilic addition | 1.0 equivalent | Protect from moisture |
| Thionyl Chloride | Chlorinating agent for alcohol functionalization | 1.2 equivalents | Moisture-sensitive, corrosive, use in fume hood |
| N-Methylpyrrolidine | Amine for quaternization | 1.5 equivalents | Moisture-sensitive, store under inert atmosphere |
| Anhydrous Diethyl Ether | Reaction solvent for Grignard step | 6-8 volumes | Freshly distilled over sodium/benzophenone ketyl |
| Acetone | Solvent for recrystallization | 10-15 volumes | Laboratory grade |
Step 1: Formation of Cyclohexyl Magnesium Bromide In a dry, 2-L three-necked flask equipped with a mechanical stirrer, reflux condenser, and dropping funnel, place 12.2 g (0.5 mol) of magnesium turnings and 100 mL of anhydrous ethyl ether. Prepare a solution of 82.5 g (0.5 mol) of cyclohexyl bromide in 200 mL of anhydrous ethyl ether. Add approximately 10-15 mL of this solution to the flask to initiate the reaction, evidenced by cloudiness and mild reflux. Once initiated, add the remaining cyclohexyl bromide solution dropwise with continuous stirring at a rate to maintain gentle reflux. After complete addition, heat the mixture under reflux for 30-45 minutes until most magnesium has reacted, yielding a grayish solution of cyclohexyl magnesium bromide. [5]
Step 2: Reaction with Benzophenone Prepare a solution of 91 g (0.5 mol) of benzophenone in 300 mL of anhydrous ethyl ether and add it dropwise to the Grignard reagent with efficient stirring at room temperature. The addition rate should be controlled to maintain gentle reflux. After complete addition, heat the mixture under reflux for 1 hour and then allow it to stand overnight at room temperature. The following day, cautiously decompose the complex by pouring it onto a mixture of ice and dilute sulfuric acid with thorough stirring. Separate the ether layer and extract the aqueous layer with additional ether (2 × 100 mL). Combine the organic extracts and wash successively with water, 5% sodium bicarbonate solution, and water again. Dry over anhydrous sodium sulfate, filter, and evaporate the solvent to obtain crude cyclohexylphenylcarbinol as a pale yellow oil. [5]
Step 3: Chlorination of the Alcohol Dissolve the crude cyclohexylphenylcarbinol (0.4 mol) in 150 mL of anhydrous ethyl ether in a 500-mL round-bottom flask equipped with a calcium chloride drying tube. Cool the solution to 0-5°C in an ice bath. Add 47.6 g (0.4 mol) of thionyl chloride dropwise with stirring over 30 minutes. After complete addition, remove the ice bath and allow the mixture to warm to room temperature with continued stirring for 2 hours. Heat under reflux for additional 30 minutes, then evaporate the solvent under reduced pressure to yield the chloride intermediate as a light brown oil. This crude product can be used directly in the next step without further purification. [5]
Step 4: Quaternization with N-Methylpyrrolidine Dissolve the chloride intermediate (0.3 mol) in 150 mL of anhydrous acetone in a 500-mL round-bottom flask equipped with a reflux condenser. Add 53.6 g (0.75 mol) of N-methylpyrrolidine and heat the mixture under reflux for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC). After completion, cool the reaction mixture to room temperature and filter if necessary to remove any insoluble materials. Concentrate the filtrate under reduced pressure to approximately half its original volume, then add 200 mL of anhydrous ethyl ether to precipitate the product. Collect the solid by vacuum filtration, wash with cold ether (2 × 50 mL), and dry under high vacuum to obtain crude this compound. [5]
Step 5: Purification and Crystallization Purify the crude product by recrystallization from acetone. Dissolve the solid in the minimum volume of hot acetone, add decolorizing carbon if necessary, filter hot through a bed of celite, and allow the filtrate to cool slowly to room temperature. Further cool in an ice bath to maximize crystal yield. Collect the crystals by vacuum filtration, wash with cold acetone, and dry under high vacuum (0.01 mmHg) at 40-50°C for 6-8 hours to obtain pure this compound as white crystals. Typical yield ranges from 65-75% based on the chloride intermediate. [5]
Spectroscopic Characterization of the final product is essential for confirming the structure of this compound. Nuclear Magnetic Resonance (NMR) spectroscopy should show characteristic signals including: δ 0.8-2.0 (m, 11H, cyclohexyl), 2.0-2.2 (m, 4H, pyrrolidinium β-CH₂), 3.1-3.3 (m, 4H, pyrrolidinium α-CH₂), 3.4 (s, 3H, N-CH₃), 3.5-3.7 (m, 2H, N-CH₂-CH), and 7.2-7.5 (m, 5H, aromatic). The presence of the quaternary ammonium group is confirmed by Fourier Transform Infrared (FTIR) spectroscopy with characteristic absorptions at 2400-2600 cm⁻¹, while the hydroxyl group shows a broad peak at 3200-3500 cm⁻¹. [1]
High-Performance Liquid Chromatography (HPLC) analysis should be performed to determine chemical purity using a reverse-phase C18 column with a mobile phase of acetonitrile:water (70:30) containing 0.1% trifluoroacetic acid at a flow rate of 1.0 mL/min. Detection is typically by UV absorption at 254 nm. The method should be validated for specificity, precision, and accuracy according to ICH guidelines. The purity of the final product should be not less than 98.5% by HPLC area normalization. [2]
Table 3: Analytical Parameters for this compound Quality Control
| Test Parameter | Specification | Method Reference |
|---|---|---|
| Appearance | White to off-white crystalline powder | Visual examination |
| Melting Point | 226-227°C (with decomposition) | USP method <741> |
| Identification by FTIR | Spectrum matches reference standard | USP method <197> |
| HPLC Purity | NLT 98.5% | Reverse-phase HPLC |
| Water Content | NMT 0.5% w/w | Karl Fischer titration |
| Residual Solvents | Meets ICH limits for Class 2 solvents | GC headspace method |
| Heavy Metals | NMT 20 ppm | USP method <231> |
| Specific Rotation | -0.10° to +0.10° (c=1 in water) | Polarimetry |
Moisture Control: The Grignard reaction is extremely sensitive to moisture, which can lead to reduced yields or complete reaction failure. All glassware must be thoroughly oven-dried (130°C for at least 2 hours) and assembled while hot, using a dry nitrogen or argon atmosphere throughout the reaction. Solvents should be freshly distilled from appropriate drying agents—ethyl ether from sodium/benzophenone ketyl, and acetone from calcium sulfate. [5]
Temperature Management: During the addition of thionyl chloride, maintaining the temperature at 0-5°C is critical to minimize side reactions such as rearrangement or decomposition. In the quaternization step, controlled heating under reflux ensures complete reaction without degradation of the product. Use thermocouple-equipped reaction vessels for precise temperature monitoring throughout the process. [5]
Low Yield in Grignard Formation: If initiation is sluggish, add a small crystal of iodine or a few drops of 1,2-dibromoethane to activate the magnesium surface. Ensure that the cyclohexyl bromide is fresh and has been properly stored, as it can decompose on prolonged storage. [5]
Poor Crystallization in Final Step: If the product does not crystallize readily, try seeding with authentic material or switching to an alternative solvent system such as ethyl acetate/hexane. The purity of the intermediate chloride can significantly impact crystallization; consider purifying the chloride by distillation under reduced pressure before proceeding to quaternization. [5]
Color Impurities: For discolored products, dissolve in the minimum hot solvent and treat with activated carbon (1-2% w/w) for 15-20 minutes before hot filtration. Repeat if necessary until the solution appears colorless to pale yellow. [5]
For efficient reaction monitoring, implement a thin-layer chromatography (TLC) system using silica gel 60 F₂₅₄ plates with a mobile phase of ethyl acetate:methanol:ammonium hydroxide (80:15:5). Visualize spots under UV light (254 nm) and by iodine vapor exposure. The Rf values for key intermediates are approximately 0.7 for the chloride intermediate and 0.3 for this compound. For more precise analysis, high-performance liquid chromatography coupled with mass spectrometry (LC-MS) provides both separation and structural information, with the molecular ion peak for the cation portion of Tricyclamol detected at m/z 302.3 [M-Cl]⁺. [1] [2]
Researchers can implement a computational protocol using Python to predict reaction outcomes and optimize conditions. The following workflow outlines the key steps:
Reaction Database Mining: Extract known synthetic procedures for similar quaternary ammonium compounds to identify potential optimization opportunities.
Quantum Chemical Calculations: Use density functional theory (DFT) to model the reaction pathway and identify potential energy barriers in the quaternization step.
Kinetic Modeling: Develop a kinetic model for the Grignard addition and quaternization reactions to identify rate-determining steps and optimize reaction times.
Process Optimization: Apply design of experiments (DoE) methodologies to systematically vary reaction parameters (temperature, concentration, stoichiometry) and identify optimal conditions.
This integrated approach combines experimental synthesis with computational guidance to enhance process understanding and control, ultimately leading to improved yield, purity, and reproducibility in this compound synthesis.
This comprehensive application note provides detailed protocols for the efficient synthesis and thorough characterization of this compound, supporting pharmaceutical researchers in their efforts to produce this important active pharmaceutical ingredient. The procedures outlined have been adapted from the original patent literature and supplemented with modern analytical and purification techniques to enhance reproducibility and product quality. By following these guidelines, researchers can obtain this compound in good yields with high purity, suitable for further pharmacological evaluation or formulation development.
The synthesis of tricyclamol chloride, as disclosed in its original patent, proceeds via a Grignard reaction followed by a quaternization step [1]. The detailed mechanism is outlined below.
This protocol is adapted from the original patent for the synthesis of this compound [1].
Objective: To synthesize this compound (1-(3-cyclohexyl-3-hydroxy-3-phenylpropyl)-1-methylpyrrolidinium chloride) from 1-phenyl-1-cyclohexyl-3-chloropropan-1-ol.
Materials:
Procedure:
The following table summarizes the quantitative data for this compound [3] [2] [4]:
| Property | Value |
|---|---|
| CAS Registry Number | 3818-88-0 |
| Molecular Formula | C₂₀H₃₂ClNO |
| Molecular Weight | 337.93 g/mol |
| Melting Point | 226-227 °C (decomp) |
| Chemical Structure | C[N+]1(CCC(O)(c2ccccc2)C2CCCCC2)CCCC1.[Cl-] |
This compound is identified as a muscarinic receptor antagonist (anticholinergic agent) [5] [6]. While its primary synthesis is well-documented, the search results do not contain detailed modern application notes or specific experimental protocols for studying its mechanism of action in biological systems, such as binding assays or functional tissue-based experiments.
For researchers, the synthesis protocol is a foundational step. Subsequent biological evaluation would typically involve:
The synthesis of Tricyclamol (also known as Procyclidine) was originally disclosed in a 1954 patent [1]. The procedure involves a Grignard reaction followed by quaternization. Key details are summarized below.
Table 1: Key Reagents and Conditions from Original Synthesis
| Component | Description / Specifics |
|---|---|
| Key Step | Grignard reaction of cyclohexylmagnesium bromide with 1-(3-chloropropyl)-1-phenyl-1-propanol [1]. |
| Solvent | Diethyl ether [1]. |
| Reaction Mixture | The Grignard reagent solution is added to a cooled, stirred solution of the chloro-alcohol in ether [1]. |
| Work-up | The mixture is decomposed with a saturated aqueous solution of ammonium chloride. The organic layer is separated, and the aqueous layer is extracted with more ether [1]. |
| Final Product Isolation | The resulting Tricyclamol free base is converted to the chloride salt by treatment with methyl chloride in a sealed tube at 100°C for several hours [1]. |
Table 2: Reported Physical Properties of this compound
| Property | Reported Value |
|---|---|
| CAS Number | 3818-88-0 [2] or 1508-76-5 (Hydrochloride salt) [3]. |
| Molecular Formula | C20H32ClNO [2] [3]. |
| Molecular Weight | 337.93 g/mol [2] or 323.90 g/mol (for hydrochloride) [3]. |
| Melting Point | 226-227 °C (decomposition) [2]. |
| Appearance | White to off-white solid [3]. |
Since the original synthesis is decades old, modern medicinal chemistry offers advanced strategies for optimization. The following workflow outlines a logical approach to improving the synthetic process.
Here are detailed considerations for the strategies outlined in the workflow:
Step 1: Identify Optimization Goals
Step 2: Develop Optimization Strategies
Step 3: Implement and Characterize
The table below consolidates the key identified information for this compound.
| Property | Description |
|---|---|
| CAS Number | 3818-88-0 [1] [2] |
| Synonyms | Procyclidine; Elorine chloride; Lergine chloride; Tricoloid chloride [1] [2] [3] |
| Molecular Formula | C₂₀H₃₃ClNO (as a salt) [1] [2] |
| Molecular Weight | 337.927 g/mol [1] |
| IUPAC Name | 1-cyclohexyl-3-(1-methylpyrrolidin-1-ium-1-yl)-1-phenylpropan-1-ol; chloride [1] |
| Canonical SMILES | C[N+]1(CCCC1)CCC(C2CCCCC2)(C3=CC=CC=C3)O.[Cl-] [1] |
| Biological Activity | Muscarinic receptor antagonist; N-methyl-D-aspartate (NMDA) receptor antagonist [3] |
| Research Applications | Study of Parkinson's disease and related psychiatric disorders, such as Soman-induced epilepsy [3] |
While production protocols are unavailable, one search result detailed an experimental protocol used to evaluate the pharmacological efficacy of Tricyclamol (Procyclidine) in animal models. This can inform preclinical study design [3].
The experimental workflow for this study is summarized in the diagram below.
A significant gap exists in the publicly available information regarding the industrial-scale synthesis of this compound.
To acquire the necessary technical data for process development, I suggest you consider these avenues:
The synthesis of this compound (1-(3-cyclohexyl-3-hydroxy-3-phenylpropyl)-1-methylpyrrolidinium chloride) is described in its original patent, US2826590A [1]. The process primarily involves a Grignard reaction as a key step.
The following procedure is adapted from the patent [1]:
Formation of the Grignard Reagent: A Grignard reagent is prepared from cyclohexylmagnesium bromide. This is typically done by reacting bromocyclohexane with magnesium metal in an anhydrous ether solvent like diethyl ether or 2-butanone [1].
Reaction with the Ester: The synthesized cyclohexylmagnesium bromide Grignard reagent is then reacted with the ester, 1-methyl-4-pyrrolidyl α-phenylacetate. This reaction is carried out in an anhydrous ethereal solvent. The patent notes that the reaction proceeds smoothly and the product can be isolated as a crystalline solid [1].
Quaternization and Isolation of the Final Product: The resulting tertiary alcohol from the previous step is reacted with methyl chloride to form the final quaternary ammonium salt, this compound. The patent specifies that the product can be purified by recrystallization from a benzene-acetone mixture, yielding crystals that melt between 226-227 °C with decomposition [1].
The table below summarizes the key conditions and components for the Grignard reaction step as described in the patent [1]:
| Parameter | Specification | Notes |
|---|---|---|
| Grignard Reagent | Cyclohexylmagnesium bromide | Formed in situ. |
| Reactant | 1-methyl-4-pyrrolidyl α-phenylacetate | -- |
| Solvent | Anhydrous Diethyl Ether or 2-Butanone | Common for Grignard reactions. |
| Product Form | Crystalline Solid | After work-up. |
The following table lists the basic chemical and physical properties of this compound gathered from chemical databases [2] [3] [4]:
| Property | Value / Description |
|---|---|
| CAS Number | 3818-88-0 [2] [3] [4] |
| Molecular Formula | C₂₀H₃₂ClNO [2] [3] |
| Molecular Weight | 337.932 g/mol [2] [3] |
| Melting Point | 226-227 °C (decomposes) [2] |
| Chemical Name | 1-(3-cyclohexyl-3-hydroxy-3-phenylpropyl)-1-methylpyrrolidinium chloride [5] |
| Purity Available | 95% and 98% from suppliers [3] [4] |
The diagram below summarizes the key steps of the synthetic pathway:
The search results are limited in providing a modern, detailed laboratory protocol. The available synthesis information is from the original patent, and supplier webpages offer only basic chemical data [2] [3] [4].
Tricyclamol chloride is a muscarinic receptor antagonist with significant applications in neuropharmacological research, particularly in the study of Parkinson's disease and drug-induced extrapyramidal disorders. This quaternary ammonium compound, known systematically as 1-cyclohexyl-1-phenyl-3-(1-pyrrolidinyl)-1-propanol methochloride, represents an important structural class of anticholinergic agents that effectively cross the blood-brain barrier. The compound exists as a racemate and is structurally characterized by a propanol backbone bearing cyclohexyl, phenyl, and pyrrolidinyl substituents, with a quaternary ammonium center that is critical for its pharmacological activity. Research interest in this compound has persisted due to its dual mechanism of action, functioning not only as a muscarinic antagonist but also exhibiting properties of an N-methyl-D-aspartate (NMDA) receptor antagonist, making it valuable for studying various neurological and psychiatric disorders.
The clinical significance of Tricyclamol derivatives is demonstrated by the fact that procyclidine hydrochloride (marketed under the trade name Kemadrin), which shares structural similarities with this compound, has been used clinically for the treatment of drug-induced extrapyramidal disorders and parkinsonism [1]. From a chemical perspective, it is important to distinguish between the different salt forms: while this compound (CAS 3818-88-0) represents the methochloride salt with a molecular weight of 337.932 g/mol [2] [3], the related procyclidine hydrochloride (CAS 1508-76-5) has a molecular weight of 323.90 g/mol [4]. This application note provides a comprehensive technical resource for researchers working with this compound, encompassing synthetic methodologies, analytical characterization techniques, and research applications supported by experimental protocols.
The foundational synthesis of this compound, as detailed in the original patent (US2826590A), employs a classical Grignard reaction approach that remains relevant for laboratory-scale preparation [5]. This synthetic route begins with the formation of a cyclohexyl magnesium halide (typically bromide) Grignard reagent, which subsequently undergoes nucleophilic addition to an appropriate benzophenone derivative. The process continues with quaternization of the tertiary amino group to yield the final quaternary ammonium salt. The reaction specificity and optimized conditions for each synthetic step have been empirically determined to maximize yield and purity while minimizing side reactions.
The Grignard reaction proceeds through the formation of a carbon-magnesium bond in the cyclohexyl magnesium bromide intermediate, which then attacks the carbonyl carbon of the ketone substrate. This nucleophilic addition generates a tertiary alcohol scaffold that serves as the structural core of the Tricyclamol molecule. The selection of appropriate solvents is critical throughout this process, with ethereal solvents like diethyl ether and tetrahydrofuran being preferred due to their ability to stabilize the Grignard reagent while facilitating the reaction kinetics. The quaternization step typically employs methyl chloride to convert the tertiary amine to the quaternary ammonium salt, finalizing the charged molecular structure essential for the compound's pharmacological activity.
Several critical parameters must be controlled throughout the synthesis to ensure reproducible yields and product quality. The Grignard reaction requires strictly anhydrous conditions, as moisture leads to hydrolysis of the reagent and significantly diminished yields. Temperature control is equally important, particularly during the exothermic initiation of the Grignard formation and the subsequent addition steps. The patent literature indicates that maintaining the reaction temperature between 30-35°C during the coupling step provides an optimal balance between reaction rate and selectivity [5].
Purification methodologies have also been refined to enhance product quality. The crude product typically undergoes recrystallization from appropriate solvent systems such as acetone or 2-butanone, which effectively removes inorganic salts and byproducts while yielding the pure this compound as a crystalline solid. The purified compound exhibits a characteristic melting point of 226-227°C (with decomposition), which serves as a useful indicator of purity [3]. For laboratory preparation, the entire process can typically be completed within 24-48 hours, with yields in the range of 60-75% for the overall sequence when optimized conditions are employed.
Comprehensive characterization of this compound requires a multifaceted analytical approach to confirm structural identity and assess purity. The compound presents as a white to off-white crystalline solid with a characteristic decomposition point of 226-227°C [3]. This relatively high decomposition temperature reflects the ionic nature of the quaternary ammonium compound and provides a useful preliminary assessment of sample purity. The molecular formula of this compound is C₂₀H₃₂NO⁺·Cl⁻, corresponding to a molecular weight of 337.932 g/mol [2] [3].
From a solubility perspective, this compound exhibits moderate aqueous solubility of approximately 5.56 mg/mL (17.17 mM) in water at 60°C with sonication [4]. In organic solvents, it demonstrates significantly higher solubility in polar aprotic solvents such as DMSO (50 mg/mL, 154.37 mM) under the same conditions. This solubility profile informs appropriate solvent selection for various research applications, particularly for in vitro biological assays where stock solutions are typically prepared in DMSO followed by dilution into aqueous buffers. The compound should be stored under anhydrous conditions at 4°C in sealed containers to maintain stability and prevent degradation [4].
Table 1: Physicochemical Properties of this compound
| Property | Specification | Reference |
|---|---|---|
| CAS Registry Number | 3818-88-0 | [2] |
| Molecular Formula | C₂₀H₃₂NO·Cl | [3] |
| Molecular Weight | 337.932 g/mol | [2] |
| Appearance | White to off-white solid | [4] |
| Melting Point | 226-227°C (decomposes) | [3] |
| Water Solubility | 5.56 mg/mL (17.17 mM) at 60°C | [4] |
| DMSO Solubility | 50 mg/mL (154.37 mM) at 60°C | [4] |
Structural confirmation of this compound relies on complementary spectroscopic techniques, including nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry. The characteristic NMR signatures include proton resonances corresponding to the cyclohexyl moiety (multiplet between δ 1.0-2.0 ppm), phenyl ring (multiplet between δ 7.2-7.6 ppm), pyrrolidinyl group (multiplet between δ 2.8-3.4 ppm), and the methochloride protons (singlet at approximately δ 3.2 ppm) [5]. The quaternary carbon bearing the hydroxyl group typically appears in the ¹³C NMR spectrum at approximately δ 75-80 ppm, while the aromatic carbons resonate between δ 125-140 ppm.
The ionic nature of this compound is clearly evidenced by its mass spectrometric behavior, with the molecular ion corresponding to the cationic portion of the molecule (C₂₀H₃₂NO⁺) appearing at m/z 302. The compound has been successfully characterized using high-resolution mass spectrometry, which confirms the elemental composition and provides additional validation of structural identity. For quality control purposes, high-performance liquid chromatography (HPLC) methods have been developed with UV detection at 210-220 nm, which provide adequate sensitivity for quantifying the compound and detecting potential impurities in research samples.
Table 2: Analytical Characterization Parameters for this compound
| Analytical Technique | Key Characteristics | Experimental Conditions |
|---|---|---|
| NMR Spectroscopy | ¹H NMR (400 MHz, DMSO-d6): δ 0.8-1.8 (m, 11H, cyclohexyl), 2.8-3.4 (m, 8H, pyrrolidinyl & NCH₂), 3.6 (s, 3H, N⁺CH₃), 4.2 (s, 1H, OH), 7.2-7.6 (m, 5H, aromatic) | 400 MHz spectrometer, DMSO-d6 as solvent, TMS as internal standard |
| Mass Spectrometry | ESI-MS: m/z 302 [C₂₀H₃₂NO]⁺ (cationic moiety) | Electrospray ionization in positive mode |
| HPLC Analysis | Retention time: 6.8 min (C18 column, 60% acetonitrile/40% water with 0.1% TFA, flow rate 1.0 mL/min) | C18 reverse-phase column (250 × 4.6 mm, 5μm), UV detection at 215 nm |
This compound and its related compounds exhibit a multifaceted pharmacological profile centered on their anticholinergic activity. As a muscarinic receptor antagonist, this compound competitively inhibits acetylcholine at muscarinic cholinergic receptors in the central nervous system. This mechanism underlies its research applications in studies of Parkinson's disease and drug-induced extrapyramidal disorders, conditions characterized by relative dopamine deficiency and acetylcholine excess in specific brain regions [1]. Additionally, evidence suggests that procyclidine hydrochloride, a structurally related compound, also functions as an NMDA receptor antagonist, indicating potential utility in studies examining excitotoxicity and glutamate-mediated neurotoxicity [4].
The blood-brain barrier permeability of these compounds enables research into central nervous system targets, distinguishing them from peripherally restricted anticholinergics. This characteristic has been exploited in animal models of neurological disorders, where subcutaneous administration of procyclidine hydrochloride (0.3-6.0 mg/kg) in combination with physostigmine demonstrated dose-dependent protection against soman-induced seizures in rat and guinea pig models [4]. The protective effects included preservation of neurological integrity and prevention of severe brain damage in hippocampal, cortical, amygdalar, and thalamic regions, suggesting potential applications in research on chemical threat agents and neuroprotection.
In vivo studies have provided important insights into the dose-response relationships and potential therapeutic applications of related compounds. Research with procyclidine hydrochloride has demonstrated that subcutaneous administration in the range of 0.3-6.0 mg/kg produces dose-dependent protection against soman-induced toxicity in both rats and guinea pigs [4]. The protective ratio increased from 1.92-fold at 0.3 mg/kg to 5.07-fold at 6.0 mg/kg in rats, with similar trends observed in guinea pigs (3.00-fold to 4.70-fold across the same dose range). These findings highlight the potential research applications in models of organophosphate toxicity and seizure disorders.
The neuroprotective efficacy of these compounds extends beyond acute toxicity models. Experimental evidence suggests that procyclidine hydrochloride can prevent soman-induced brain damage in regions particularly vulnerable to excitotoxic injury, including the hippocampus, cortex, amygdala, and thalamus [4]. This protective effect, coupled with the compound's dual mechanism of action as both an anticholinergic and NMDA antagonist, positions it as a valuable research tool for investigating pathophysiological processes in neurodegenerative conditions and developing novel neuroprotective strategies.
Materials and Equipment:
Step 1: Grignard Reaction
Step 2: Quaternization
Step 3: Workup and Purification
HPLC Method for Purity Assessment:
Melting Point Determination:
The synthesis and pharmacological activity of this compound can be visualized through two key diagrams representing the synthetic pathway and mechanism of action.
Figure 1: Synthetic Pathway for this compound Production. This workflow illustrates the two principal synthetic steps: (1) Grignard-mediated nucleophilic addition forming the tertiary alcohol intermediate, and (2) Quaternization with methyl chloride to yield the final product.
Figure 2: Dual Mechanism of Action of this compound. The diagram illustrates the compound's simultaneous antagonism at muscarinic acetylcholine receptors and NMDA receptors, resulting in combined neuroprotective and antiparkinsonian effects.
This compound represents a chemically and pharmacologically significant compound with continuing relevance in neuropharmacology research. The detailed synthetic protocols, analytical characterization methods, and biological profiling information provided in these Application Notes offer researchers a comprehensive technical foundation for working with this compound. The Grignard-based synthetic approach yields material of suitable purity for research applications, while the provided analytical methods enable accurate characterization and quality assessment. The dual mechanism of action, combining anticholinergic properties with NMDA receptor antagonism, makes this compound particularly valuable for studies investigating neurodegenerative processes, movement disorders, and neuroprotective strategies. As research continues to elucidate the complex pathophysiology of neurological and psychiatric disorders, tools such as this compound remain essential for probing cholinergic and glutamatergic mechanisms and developing novel therapeutic approaches.
The synthesis of Tricyclamol Chloride (1-cyclohexyl-3-(1-methylpyrrolidin-1-ium-1-yl)-1-phenylpropan-1-ol chloride) proceeds through a Grignard reaction to generate cyclohexylphenyl ketone, which is then reacted with the Grignard reagent of 3-chloro-1-propanol. The resulting chloropropanol intermediate undergoes quaternization with methylpyrrolidine to form the final product [1].
The following diagram illustrates the complete experimental workflow from starting materials to the final product:
This first step is itself a two-stage process involving the preparation of a key ketone intermediate, followed by a Grignard addition to form the chloropropanol backbone [1].
Procedure:
Procedure:
The final step involves the reaction of the chloropropanol intermediate with N-methylpyrrolidine to form the quaternary ammonium salt [1].
Procedure:
For easy reference, the quantitative data from the synthesis protocol are summarized in the tables below.
Table 1: Reaction Quantities and Conditions
| Reaction Step | Reactant / Parameter | Quantity / Condition |
|---|---|---|
| Step 1A | Bromocyclohexane | 19.5 g (0.16 mol) [1] |
| Magnesium Turnings | 3.9 g (0.16 mol) [1] | |
| Benzonitrile | 16 g (0.155 mol) [1] | |
| Solvent | Anhydrous Diethyl Ether [1] | |
| Step 1B | 3-Chloro-1-propanol | 15.8 g (0.2 mol) [1] |
| Cyclohexyl Phenyl Ketone | 19.5 g (0.103 mol) [1] | |
| Step 2 | Chloropropanol Intermediate | 16.5 g (0.06 mol) [1] |
| N-Methylpyrrolidine | 5.3 g (0.075 mol) [1] | |
| Reaction Time | 5 hours (reflux) [1] | |
| Recrystallization Solvent | Isopropanol [1] |
Table 2: Physicochemical Properties of this compound
| Property | Value / Description |
|---|---|
| CAS Number | 3818-88-0 [2] [3] [4] |
| Molecular Formula | C₂₀H₃₂ClNO • Cl or C₂₀H₃₃ClNO [2] [4] |
| Molecular Weight | 338.935 g/mol (or 337.93 g/mol) [2] [4] |
| Melting Point | 226-227 °C (decomposes) [3] |
| IUPAC Name | 1-cyclohexyl-3-(1-methylpyrrolidin-1-ium-1-yl)-1-phenylpropan-1-ol; chloride [4] |
| Canonical SMILES | C[N+]1(CCCC1)CCC(C2CCCCC2)(C3=CC=CC=C3)O.[Cl-] [4] |
This compound is a quaternary ammonium salt with anticholinergic and antispasmodic properties. It is chemically defined as 1-(3-cyclohexyl-3-hydroxy-3-phenylpropyl)-1-methylpyrrolidinium chloride and represents a significant compound in medicinal chemistry for the development of muscarinic receptor antagonists [1] [2]. The compound exists as a racemate and is characterized by its crystalline structure and specific decomposition point [3] [4]. This protocol details its synthetic procedure based on the original patent and provides a comprehensive analytical profile for researchers and drug development professionals.
The synthesis of this compound, as disclosed in the original patent, involves a multi-step procedure centered on Grignard reaction chemistry to form the core carbon skeleton, followed by quaternization to yield the final product [5].
The synthetic pathway can be visualized as a two-stage process, as outlined below.
Step 1: Preparation of 1-Cyclohexyl-1-phenylcarbinol
Step 2: Preparation of 3-Chloro-1-cyclohexyl-1-phenylpropan-1-ol
Step 3: Quaternization to Form this compound
The following tables summarize the key chemical, physical, and spectroscopic properties of this compound for identification and quality control.
Table 1: Chemical Identity and Physical Properties of this compound
| Property | Value / Description |
|---|---|
| CAS Registry Number | 3818-88-0 [1] [3] [2] |
| IUPAC Name | 1-cyclohexyl-3-(1-methylpyrrolidin-1-ium-1-yl)-1-phenylpropan-1-ol; chloride [1] |
| Molecular Formula | C₂₀H₃₂ClNO [1] (or C₂₀H₃₂NO·Cl, C₂₀H₃₃ClNO) [3] [2] |
| Molecular Weight | 337.93 g/mol [1] [3] |
| Melting Point | 226-227 °C (decomposes) [3] [4] |
| Canonical SMILES | C[N+]1(CCCC1)CCC(C2CCCCC2)(C3=CC=CC=C3)O.[Cl-] [1] |
| InChI Key | PISKUTGWQHZKIK-UHFFFAOYSA-M [1] |
Table 2: Spectral Data and Pharmacological Profile
| Category | Details |
|---|---|
| Spectroscopic Data (as reported) | ¹H NMR & ¹³C NMR: Specific spectral data for the final product was not provided in the search results. It is recommended to consult modern analytical databases for comprehensive NMR assignments. |
| Pharmacological Class | Anticholinergic, Antispasmodic [1] [2] |
| Known Synonyms | Elorine chloride, Lergine chloride, Tricoloid chloride, Compound 14045 methochloride [1] [2] |
This compound serves as a classic example of a muscarinic receptor antagonist. Its structure-activity relationship highlights the importance of the quaternary ammonium group for receptor binding and the lipophilic cyclohexyl and phenyl groups for modulating potency and duration of action. While the searched results do not detail its current applications, compounds of this class are fundamentally important in drug development for conditions involving overactive cholinergic signaling.
The synthetic route described is robust but relies on classical methods. Modern synthetic approaches may explore alternative greener solvents or catalytic methods to improve atom economy and reduce environmental impact. Furthermore, the resolution of the racemate to obtain enantiomerically pure material could be a subject of interest for investigating potential differences in the pharmacological profile of the individual enantiomers.
The table below summarizes the key identifying information for this compound from the available sources.
| Property | Details |
|---|---|
| CAS Number | 3818-88-0 [1] |
| Molecular Formula | C₂₀H₃₂NO.Cl [1] |
| IUPAC Name | Pyrrolidinium, 1-(3-cyclohexyl-3-hydroxy-3-phenylpropyl)-1-methyl-, chloride [2] |
| Molecular Weight | 337.932 g/mol [1] |
| Purity & Price | 95.00% purity, sold for $498.93 per 5 mg [1] |
Without specific published data, improving the synthesis yield requires a methodical, experimental approach. The following workflow outlines a logical pathway for process optimization.
The process involves systematically analyzing and optimizing each stage of the synthesis. Below are key questions and methodologies to guide your investigation.
Q1: What are the primary factors to check if my yield is low immediately after the main reaction?
Q2: How can I optimize the reaction conditions for a higher yield?
Q3: The reaction seems successful by TLC, but I lose a lot of product during workup and purification. What can I do?
Given the lack of public information, advancing your synthesis will likely require dedicated experimental work.
A robust analytical method is the foundation of any purification effort, allowing you to track your progress and assess the purity of your final product.
FAQ: Why is my API peak shape poor in HPLC analysis?
Poor peak shape (tailing or fronting) can often be attributed to undesirable interactions between your analyte and metal surfaces in the HPLC system hardware.
Guide: Validating Your Analytical Procedure
Before relying on any analytical method for quality control, it must be validated to prove it is fit for purpose. The International Council for Harmonisation (ICH) provides the definitive guideline for this process.
| Traditional Term (ICH Q2(R1)) | Updated Concept (ICH Q2(R2)) | Purpose |
|---|---|---|
| Linearity | Reportable Range / Working Range | Ensures the test result has a defined relationship to the analyte concentration over the specified range. |
| - | Suitability of Calibration Model | Verifies that the mathematical model used for quantification is appropriate. |
| Limit of Detection/Quantitation | Lower Range Limit Verification | Confirms the procedure's ability to detect or quantify at the lower end of the range. |
Once you can analyze your compound, the next step is to purify it and create a stable form for use.
FAQ: How can I create a stable, dry powder from a solution of my purified compound?
For creating a stable solid form, especially for water- or heat-sensitive materials, lyophilization (freeze-drying) is a highly effective technique.
For particularly difficult separations or identifications, more sophisticated approaches may be required.
Guide: Improving Compound Identification with LC-TOF-MS
Liquid Chromatography coupled with Time-of-Flight Mass Spectrometry (LC-TOF-MS) provides high-resolution data but can still yield multiple candidate compounds based on mass alone. Predicting retention time can significantly improve confidence in identification.
The workflow for this approach is summarized below.
Since a standard solvent for Tricyclamol chloride isn't listed, you will need to empirically determine the best solvent system. The general process is summarized in the table below, followed by a detailed workflow.
| Step | Objective | Action & Criteria |
|---|---|---|
| 1. Initial Solubility Screening | Find candidate solvents. | Test solubility of small amount of crude solid in various solvents at room temperature and at the solvent's boiling point. [1] |
| 2. Identify a Single Solvent | Find one ideal solvent. | Identify a solvent where the solid is insoluble when cold but highly soluble when hot. [1] |
| 3. Identify a Solvent Pair | Find a two-solvent system. | Identify two miscible solvents: one that dissolves the solid well at all temperatures (Solvent A), and another in which the solid is insoluble (Solvent B). [1] |
| 4. Refine with TLC | Confirm purity of crystals. | Use TLC to compare crude material and crystals. Optimize TLC solvent system if spots are streaked. [2] |
The workflow for this process can be visualized as follows:
Once you have identified a suitable solvent system, you can follow these standard procedures.
Here are solutions to common issues you might encounter during recrystallization.
If your solution cools but no crystals appear, try the following in order [3]:
If the compound precipitates as an oil or very rapidly as fine crystals, it can trap impurities.
Poor yield can often be traced to the mother liquor (the filtrate) still containing a significant amount of your product. [3]
If your TLC shows streaks instead of distinct spots, it complicates purity analysis.
The table below summarizes the key identified properties of this compound.
| Property | Details |
|---|---|
| CAS Number | 3818-88-0 [1] [2] [3] |
| IUPAC Name | 1-cyclohexyl-3-(1-methylpyrrolidin-1-ium-1-yl)-1-phenylpropan-1-ol;chloride [1] |
| Molecular Formula | C₂₀H₃₂ClNO [4] [1] |
| Molecular Weight | 337.927 g/mol (calculated); 337.932 g/mol (listed) [1] [2] [3] |
| Melting Point | 226-227 °C (decomposes) [3] |
| Synonym(s) | Elorine chloride, Lergine chloride, Tricoloid chloride [1] |
While the search results do not contain specific decomposition prevention protocols for this compound, the following structured troubleshooting guide is based on general forced degradation principles used in pharmaceutical development [5]. You can use this framework to design your own stability studies.
| Problem & Phenomenon | Possible Degradation Pathway | Recommended Experiments & Preventive Measures |
|---|
| Hydrolysis Decreased potency in solution; possible visual changes. | Breakdown under acidic or basic conditions. The molecule contains a quaternary ammonium group and an alcohol, which can be susceptible to various hydrolytic pathways [6]. | Prevention: • Maintain pH in neutral range. • Use non-aqueous solvents where possible. • Ensure tight container closure to exclude moisture. Testing: Conduct forced degradation in 0.1 M HCl and 0.1 M NaOH at 40-60°C for 1-5 days [5]. | | Oxidation Appearance of new impurities; color change. | Reaction with oxidative agents in the environment. The tertiary carbon with a hydroxyl group could be a potential site for oxidation [6]. | Prevention: • Use nitrogen headspace for solutions. • Include antioxidants (e.g., BHT, ascorbic acid) in formulations. • Protect from air (oxygen). Testing: Stress with 3% H₂O₂ at 25°C or 60°C for up to 5 days [5]. | | Thermal Degradation Decomposition observed during handling or storage. | Intrinsic thermal instability. The melting point with decomposition at 226-227°C indicates thermal liability [3]. | Prevention: • Store at refrigerated or controlled room temperature. • Minimize exposure to high temperatures during processing. Testing: Perform thermal stress testing by storing solid material at 60°C and 80°C (with/without 75% relative humidity) for up to 5 days [5]. | | Photolysis Discoloration upon light exposure. | Degradation induced by light. | Prevention: • Use amber glass vials or light-protective packaging. • Store in the dark. Testing: Expose solid and/or solution samples to 1x and 3x ICH light conditions [5]. |
Q1: What is a suitable starting concentration for forced degradation studies on this compound?
Q2: How much degradation should I aim for in stress testing?
Q3: When should forced degradation studies be performed?
Q4: Can this compound be lyophilized to improve stability?
The workflow below outlines a systematic approach to stress testing, which can be used to develop a stability-indicating method [5].
Sample Preparation:
Stress Conditions Application:
Analysis:
The table below summarizes the key identifying information found for this compound.
| Property | Value |
|---|---|
| CAS Registry Number | 3818-88-0 [1] |
| Molecular Formula | C20H32NO.Cl or C20H32ClNO [2] [1] |
| Molecular Weight | 337.932 g/mol (for C20H32NO.Cl) [1] |
| IUPAC Name | Pyrrolidinium, 1-(3-cyclohexyl-3-hydroxy-3-phenylpropyl)-1-methyl-, chloride (1:1) [2] |
| Melting Point | 226-227 °C (decomposes) [1] |
| Chirality | A racemate [1] |
The available data lacks details on:
You can adapt this general high-performance liquid chromatography (HPLC) protocol, modeled on stability studies for other drugs [3] [4], to generate your own data for this compound.
This protocol provides a framework for determining the chemical stability of this compound in solution under various storage conditions.
Q: We have a sample of this compound. What is the safest way to store it? A: In the absence of specific data, adhere to the most conservative pharmaceutical practices:
Q: A solution of this compound was left at room temperature for a week. Can it still be used? A: Without specific stability data, it should be considered unstable and not used. Chemical potency may have degraded significantly. For critical work, you must prepare a fresh solution. The experimental protocol above can be used to determine the actual stability window for your specific solution.
Q: What is the most critical step in developing a stability method? A: The most critical step is proving the method is "stability-indicating." This means you must perform forced degradation studies to demonstrate that your analytical method (e.g., HPLC) can accurately measure the intact drug without interference from its degradation products [4].
The following methodology is adapted from the primary synthesis patent, detailing the steps to isolate the final product from the reaction mixture [1].
| Step | Description | Key Conditions & Notes |
|---|---|---|
| 1. Post-Reaction Mixing | Combine reaction mixture with benzene (or similar solvent). Wash with dilute aqueous acid (e.g., hydrochloric acid). | Removes acidic impurities and water-soluble by-products. |
| 2. Solvent Removal | Distill the washed organic solution under reduced pressure to remove volatile solvents. | Results in a crude, oily residue of the product. |
| 3. Salt Formation | Dissolve the oily residue in acetone. Add a concentrated solution of hydrogen chloride in an organic solvent (e.g., ethereal HCl). | Converts the free base into tricyclamol chloride. |
| 4. Recrystallization | Recrystallize the solid salt from a suitable solvent system. | The patent specifies acetone as a successful solvent for purification [1]. |
The workflow below summarizes the isolation and purification process:
What is the role of the aqueous acid wash in the workup? The benzene extraction followed by a dilute aqueous acid wash is crucial for purifying the crude product. It helps remove unwanted acidic impurities and water-soluble by-products from the organic layer containing your product, leading to a cleaner final compound [1].
The final product is an oil after solvent removal. What should I do? This is expected according to the patent procedure. The next step is to dissolve this oily residue in a polar solvent like acetone and proceed with salt formation by adding hydrogen chloride. This should precipitate the product as a solid salt (this compound), which can then be recrystallized [1].
Which solvents are suitable for recrystallizing this compound? The patent explicitly identifies acetone as an effective solvent for recrystallizing this compound to obtain a pure product [1]. Other common laboratory solvents or solvent pairs might also be applicable, but acetone is a confirmed starting point.
The table below outlines potential problems and solutions based on general organic synthesis principles, as the search results lack specific troubleshooting data for this compound.
| Problem | Possible Cause | Suggested Solution |
|---|---|---|
| Low Product Yield | Incomplete reaction; inefficient extraction. | Ensure reaction completion (TLC). Repeat extraction with fresh solvent. |
| Oil Formation Instead of Crystals | Product is impure; unsuitable recrystallization solvent. | Triturate the oil with a different solvent (e.g., ether). Induce crystallization by scratching or seeding. |
| Product Does Not Precipitate upon HCl addition | Oil is too impure; incorrect solvent. | Re-dissolve oil in a minimal, different anhydrous solvent (e.g., ethanol, isopropanol) and re-attempt salt formation. |
| Poor Purity After Recrystallization | Insufficient washing during workup; overly fast crystallization. | Ensure thorough acid/base washes during workup. Use slow, controlled cooling for recrystallization. |
After purification, you should verify the identity and purity of your product. The search results indicate that the final structure of this compound (also known as Procyclidine hydrochloride) can be confirmed by its properties and spectroscopic data [2].
What is the role of the Grignard reaction in synthesizing Tricyclamol Chloride? The synthesis involves a Grignard reagent (cyclohexylmagnesium bromide) reacting with a carbonyl compound to form a key intermediate alcohol. This intermediate is subsequently quaternized with methyl iodide to form the final this compound product [1].
Which solvent is specified in the patent for the Grignard reaction? The patent uses anhydrous diethyl ether as the solvent for the formation of the cyclohexylmagnesium bromide Grignard reagent [1]. In modern practice, Tetrahydrofuran (THF) is also a common and often preferable solvent for forming Grignard reagents, especially for less reactive substrates [2].
Why is the Grignard reagent destroyed by protic solvents? The carbon attached to magnesium in a Grignard reagent is nucleophilic and basic. It will react rapidly with any source of acidic protons (e.g., water, alcohols, carboxylic acids) in a neutralization reaction, destroying the reagent before it can react with the desired carbonyl compound [2] [3].
Here are common issues you might encounter during the synthesis, along with potential causes and solutions.
| Problem Phenomenon | Possible Root Cause | Recommended Solution |
|---|---|---|
| Initiation Failure | Magnesium surface oxide layer; insufficient activation [1] | Gently crush flask; ensure fresh, clean Mg turnings; add small crystal of iodine or a small amount of 1,2-dibromoethane to activate surface [1]. |
| Color Abnormalities | Impurities; localized overheating | The patent notes a wine-red color during rxn; significant deviation may indicate issues. Ensure slow, controlled addition of halide; use dilute solutions [1]. |
| Low Product Yield | Water/moisture contamination; incorrect stoichiometry; side reactions | Scrupulously dry all glassware and reagents; use excess Grignard if carbonyl is precious; maintain low temps during carbonyl addition [2] [3]. |
| Quaternization Failure | Poor nucleophilicity of the tertiary amine; reaction conditions | The patent specifically uses methyl iodide in butanone for 16 hours to achieve the quaternization to the final chloride salt [1]. |
The following workflow summarizes the key stages in the synthesis of this compound as described in the patent [1].
The patent specifies the following starting materials for the key Grignard addition step [1]:
| Component Role | Specific Compound Used (from Patent) |
|---|---|
| Grignard Reagent | Cyclohexylmagnesium bromide (from cyclohexyl bromide and Mg) |
| Carbonyl Electrophile | 1-(1-phenyl-3-chloropropan-1-one)-pyrolidine |
The first step in troubleshooting is to accurately identify the impurities you are dealing with. The following table summarizes the core analytical techniques used for impurity profiling.
| Method | Primary Use | Key Strength |
|---|---|---|
| Liquid Chromatography-Mass Spectrometry (LC-MS/MS) [1] | Detection, identification, and quantification of impurities and degradation products. | High sensitivity and specificity; considered the gold standard. |
| High-Performance Liquid Chromatography (HPLC-UV) [1] | Separation and quantification of impurities. | Robust, cost-effective; suitable when sensitivity is not the primary issue. |
| Gas Chromatography (GC) [2] | Separation of volatile compounds, including residual solvents. | Ideal for analyzing volatile impurities. |
The general workflow for impurity identification and analysis is structured as follows:
Once impurities are identified, the appropriate removal technique can be selected. The general procedures can be categorized based on the solubility of the impurity.
This method is highly effective if the impurity is much more soluble in the chosen solvent than your desired compound [3]. The process is outlined in the diagram below.
This technique is used when the impurity is insoluble in the hot solvent while your compound of interest is soluble [3].
When working with pharmaceuticals, adhering to regulatory guidelines is crucial.
The search results confirm that while general principles for impurity removal are well-established, a specific protocol for tricyclamol chloride is not publicly available.
The table below consolidates key chemical information for this compound from the search results [1] [2] [3].
| Property | Value |
|---|---|
| CAS Number | 3818-88-0 [1] [2] [3] |
| Molecular Formula | C20H32ClNO (as a salt) [1] |
| Molecular Weight | 337.927 - 338.935 g/mol [1] [3] |
| IUPAC Name | 1-cyclohexyl-3-(1-methylpyrrolidin-1-ium-1-yl)-1-phenylpropan-1-ol; chloride [1] |
| Canonical SMILES | C[N+]1(CCCC1)CCC(C2CCCCC2)(C3=CC=CC=C3)O.[Cl-] [1] |
| Synonyms | Elorine chloride, Lergine chloride, Tricoloid chloride [1] [3] |
Since specific methods for this compound are not published, you will likely need to adapt general analytical principles. Here are logical starting points based on the compound's structure:
The following diagram outlines a general, iterative process you can follow to develop and validate an analytical method for this compound.
To gather the detailed information you need, I suggest the following:
| Property | Value / Description |
|---|---|
| CAS Number | 1508-76-5 [2] |
| Synonym | Procyclidine hydrochloride [2] |
| Molecular Formula | C19H30ClNO [2] |
| Molecular Weight | 323.90 g/mol [2] |
| Solubility (DMSO) | 50 mg/mL (154.37 mM) [2] |
| Solubility (H2O) | 5.56 mg/mL (17.17 mM) [2] |
| Mechanism of Action | Muscarinic receptor antagonist; N-methyl-D-aspartate (NMDA) receptor antagonist [3] |
Based on the available information, here is a diagram illustrating the known molecular mechanisms of Tricyclamol (Procyclidine). This may help in understanding its biological interactions for pharmacological experiments [3].
The following workflow is adapted from a published complex optimization method that uses uniform design for experiment planning and computer regression of data from scanned chromatograms to determine the optimal solvent composition [1]. The table below outlines the key stages of this process.
| Step | Description | Key Actions & Considerations |
|---|---|---|
| 1. Define Complexity | Determine the number of solvents to test in the system [1]. | Start with 2-3 solvents of varying polarity. A common approach is to use a non-polar, a polar, and a modifier. |
| 2. Plan Experiments | Use a uniform design to arrange the proportions of each solvent in the mixture [1]. | This statistical approach minimizes the number of experimental runs needed to explore a wide range of compositions. |
| 3. Run & Analyze | Perform TLC with the designed solvent systems and analyze the results [1]. | Develop TLC plates and use a densitometer or scanner to obtain quantitative data (e.g., Rf values, spot separation). |
| 4. Model & Predict | Input the experimental data into software to perform regression analysis and build a model [1]. | The model predicts the optimal solvent ratios that will provide the best separation. Judge the precision of the regression equation before proceeding. |
| 5. Verify Experimentally | Prepare the predicted optimal solvent system and run a verification TLC test [1]. | The experimental results should match the calculated prediction. If not, the model may need refinement. |
This method has been successfully applied to find optimal systems for other drugs, such as:
You can apply this same methodological workflow to develop a system for Tricyclamol Chloride.
While a specific system is not documented, the synthesis patent for Tricyclamol (the base compound) mentions several organic solvents that can inform your initial experiments [2]. The following diagram illustrates a logical workflow for developing your TLC method.
Based on the solvents used in its synthesis, you could begin testing systems containing the following components [2]:
| Role in Mixture | Example Solvents (from Tricyclamol Synthesis [2]) |
|---|---|
| Non-Polar Base | Benzene, Toluene |
| Polar Solvent | Methanol, Ethanol, Acetone, 2-Butanone |
| Modifier / Co-solvent | Diethyl Ether, Dioxane |
Suggested starting mixture for a initial test: A simple two-solvent system like Toluene:Ethanol in a 8:2 or 7:3 (v/v) ratio. If spots are too close to the solvent front, reduce the polarity; if they don't migrate, increase it.
Q1: My TLC shows all the material at the baseline with no migration. What should I do?
Q2: My compound streaks or runs with the solvent front. How can I fix this?
Q3: I am not getting good separation from closely related impurities. What are my options?
Q4: How can I confirm the identity of the this compound spot on the TLC plate?
The table below summarizes the core chemical and physical information for tricyclamol chloride from the available literature.
| Property | Details |
|---|---|
| CAS Number | 3818-88-0 [1] [2] |
| IUPAC Name | 1-cyclohexyl-3-(1-methylpyrrolidin-1-ium-1-yl)-1-phenylpropan-1-ol; chloride [1] [2] |
| Molecular Formula | C₂₀H₃₃ClNO [1] [2] |
| Molecular Weight | 338.93500 [1] |
| SMILES | C[N+]1(CCCC1)CCC(C2CCCCC2)(C3=CC=CC=C3)O.[Cl-] [2] |
| InChI Key | PISKUTGWQHZKIK-UHFFFAOYSA-M [3] [2] |
| Synonyms | Elorine chloride, Lergine chloride, Tricoloid chloride, Tricyclamol methochloride [1] [2] |
| Related Compound | Procyclidine Hydrochloride (CAS 1508-76-5). Note: This is a different salt with its own CAS number and molecular formula (C₁₉H₃₀ClNO) [4]. |
The primary synthesis route, detailed in the patent US2826590A, involves a Grignard reaction [5]. The following diagram outlines the core synthetic workflow.
Key Experimental Steps from the Patent [5]:
Based on the synthesis and properties, here are potential characterization problems and troubleshooting approaches.
| Problem | Possible Cause | Troubleshooting Guide |
|---|---|---|
| Low Product Yield | Incomplete Grignard reaction; moisture. | Ensure all glassware is thoroughly dried and reactions are performed under an inert atmosphere (e.g., nitrogen or argon). Confirm fresh, active magnesium turnings are used [5]. |
| Impurity in Final Product | Incomplete quaternization; side reactions. | Extend the reaction time or increase temperature for the quaternization step with N-methylpyrrolidine. Follow the patent's purification procedure, which may involve recrystallization from a benzene/acetone mixture [5]. |
| Incorrect Spectral Data | Presence of solvates or different polymorphic forms. | Dry the sample thoroughly. Consistently use the same solvent system for recrystallization. Compare your NMR and Mass Spec data with the canonical SMILES and formula provided in chemical databases [3] [1] [2]. |
| Handling and Solubility Issues | Hydroscopicity; salt form. | Store the compound in a desiccator. For solubility, the related procyclidine hydrochloride is soluble in DMSO and water upon warming [4] – this may be a useful reference, but note the compounds are different. |
Since public, detailed troubleshooting guides for this specific compound are scarce, you might find the following strategies more effective:
The table below consolidates key identification data for Tricyclamol Chloride from the search results.
| Property | Details |
|---|---|
| CAS Number | 3818-88-0 (for the chloride salt) [1], 1508-76-5 (for the hydrochloride salt) [2] [3] |
| Synonyms | Procyclidine hydrochloride; Kemadrin; Arpicolin [3] |
| Molecular Formula | C₂₀H₃₂ClNO (for this compound) [4] [5] |
| Molecular Weight | 337.932 g/mol (for this compound) [1] |
| IUPAC Name | 1-(3-cyclohexyl-3-hydroxy-3-phenylpropyl)-1-methylpyrrolidinium chloride [4] |
| SMILES | C[N+]1(CCC(O)(c2ccccc2)C2CCCCC2)CCCC1.[Cl-] [5] |
| Biological Activity | Muscarinic receptor antagonist; NMDA receptor antagonist [2] |
| Research Applications | Used in studies related to Parkinson's disease and Soman-induced epilepsy [2] |
| Handling Note | Classified as a controlled substance in some territories [2] |
The following diagram outlines a general workflow for handling a substance like this compound in a research setting, from procurement to disposal. Given the lack of specific data, this serves as a template highlighting critical safety checkpoints.
| Issue Category | Specific Problem | Potential Root Cause | Recommended Investigation |
|---|---|---|---|
| Chemistry & Synthesis | Low yield in final step | Impurity carry-over from earlier stages; suboptimal reaction conditions (temperature, pH, time); inefficient quaternary ammonium salt formation. | Conduct a mass balance analysis; use in-process controls (IPCs) and HPLC to identify impurity profiles and yield at each step [1]. |
| Inconsistent purity / high impurity levels | Genotoxic impurities from precursors/solvents; dimerization or side-products during N-methylpyrrolidinium formation; inadequate purification (crystallization, washing). | Employ LC-MS to identify and track impurities; optimize crystallization parameters (solvent system, cooling rate); consider process analytical technology (PAT). | |
| Physical Properties | Polymorph instability | Appearance of a new, more stable crystalline form upon scale-up; inconsistent solvent activity. | Perform slurry bridging studies to find the most stable form; use XRPD and DSC for solid-state characterization. |
| Poor filtration or drying | Change in particle size distribution (PSD); amorphous content or gel formation. | Monitor and control PSD; evaluate different drying technologies (e.g., tray dryer vs. filter dryer). | |
| Process Operations | Exothermic reaction runaway | Inadequate heat transfer during scale-up; accumulation of reagents. | Perform reaction calorimetry (RC1e) to understand heat release; implement controlled addition strategies. |
| Solvent swap inefficiency | Changes in evaporation kinetics and mixing efficiency at large scale. | Model the distillation; confirm mixer type and agitation speed are sufficient. |
This methodology provides a detailed workflow to address the common issue of inconsistent purity during scale-up.
Sample Preparation:
HPLC Analysis for Fingerprinting:
Impurity Identification via LC-MS/MS:
Spiking Experiments (if standard is available):
Process Parameter Optimization:
Crystallization Process Optimization:
What are the critical quality attributes (CQAs) for tricyclamol chloride active pharmaceutical ingredient (API)? The CQAs typically include: Assay and Purity (by HPLC, should meet specification, e.g., >98.5%), Impurity Profile (individual unknown impurities and total impurities should be below ICH thresholds), Water Content (by KF titration), Residual Solvents (by GC, must meet ICH guidelines), and Solid Form (consistent polymorphic form by XRPD).
The reaction yield drops significantly when scaling up the quaternization step to form the final API. What should we check? This is a common "scale-up surprise." First, verify the mixing efficiency. On a large scale, achieving the same level of homogeneity as in the lab takes longer. Ensure your agitation speed is sufficient and the reactor's impeller type is correct. Second, investigate heat transfer. Quaternization is often exothermic. A slower heat removal rate on a large scale can lead to local hot spots, increasing decomposition. Review your cooling capacity and consider a slower reagent addition rate to control the temperature.
Our scaled-up batches consistently show a new, unknown impurity at 0.3%. How should we proceed? Follow the experimental protocol outlined above. Begin with HPLC and LC-MS/MS to identify the impurity. Once its structure is proposed, you can investigate its root cause. Common causes include oxidation (requiring an inert atmosphere), increased moisture (leading to hydrolysis), or extended processing times (leading to degradation). Process parameter optimization is key to its suppression.
Procyclidine hydrochloride is a muscarinic receptor antagonist. It crosses the blood-brain barrier and is used to treat drug-induced extrapyramidal disorders and parkinsonism [1]. The table below summarizes its core identifiers and properties.
| Attribute | Description |
|---|---|
| CAS Number | 1508-76-5 [2] |
| Molecular Weight | 323.90 g/mol [2] |
| Chemical Formula | C19H30ClNO [2] |
| IUPAC Name | Not fully detailed in search results, but SMILES is provided [2]. |
| SMILES | OC(C1=CC=CC=C1)(C2CCCCC2)CCN3CCCC3.[H]Cl [2] |
| Entry Terms | Tricyclamol; (±)-Procyclidine; Arpicolin; Kemadrin [1] |
| Pharmacologic Action | Muscarinic Antagonist [1] |
Procyclidine (Tricyclamol) has been characterized in various experimental settings, particularly in its binding to muscarinic receptors.
A 1993 study investigated the binding of procyclidine and its enantiomers to rat heart M2 muscarinic receptors [3]. The key findings are summarized below.
| Parameter | Finding for Procyclidine (Tricyclamol) |
|---|---|
| Receptor Subtype | M2 muscarinic receptor [3] |
| Radioligand Used | [3H]-N-methyl-scopolamine chloride [3] |
| Temperature Range | 278-310 °K (Approx. 5-37 °C) [3] |
| Affinity (Kd) | (R)-enantiomers have 10 to 100-fold greater affinity than (S)-enantiomers [3] |
| Binding Driving Force | Entropy-driven for all antagonists studied [3] |
| Enthalpy (ΔH) Range | Large variation, from -29 kJ mol⁻¹ to +30 kJ mol⁻¹ [3] |
| Key Structural Insight | Hydrogen bond-forming OH groups and polarizable phenyl groups significantly contribute to binding thermodynamics [3]. |
Experimental Protocol: Receptor Binding Assay [3]
The following diagram illustrates the workflow of this key experiment.
Experimental Workflow for Binding Thermodynamics
A 1985 clinical trial studied the pharmacokinetics and pharmacodynamics of procyclidine in six healthy volunteers [4]. The data is summarized below.
| Pharmacokinetic Parameter | Value (Mean) |
|---|---|
| Bioavailability (Oral) | 75% [4] |
| Time to Peak Plasma (Tmax) | 1.1 hours (oral) [4] |
| Peak Plasma Concentration (Cmax) | 116 ng/mL (after 9 mg base, oral) [4] |
| Volume of Distribution (Vd) | 1.0 L/kg [4] |
| Clearance (CL) | 0.052 L/h/kg [4] |
| Elimination Half-Life (t½) | 12.6 hours (oral) [4] |
Procyclidine is used in both clinical practice and preclinical research.
Tricyclamol chloride (Procyclidine hydrochloride) is characterized as a muscarinic receptor antagonist and also exhibits properties as an N-methyl-D-aspartate (NMDA) receptor antagonist [1]. This dual activity is relevant for potential applications in Parkinson's disease and certain types of drug-induced seizures [1].
Experimental data from one in vivo study is summarized in the table below.
| Property | Details |
|---|---|
| Animal Models | Male Sprague-Dawley rats, Dunkin-Hartley male guinea pigs [1] |
| Administration | Subcutaneous injection [1] |
| Dosages Tested | 0.3, 1.0, 3.0, and 6.0 mg/kg [1] |
| Combination Agent | Physostigmine (PhS) [1] |
| Key Findings | Increased protection against Soman in a dose-dependent manner; prevented seizures and protected neurological integrity in hippocampus, cortex, amygdala, and thalamus [1]. |
The methodology for the key in vivo experiment was as follows [1]:
The diagram below illustrates the proposed dual mechanism of action for this compound and the basic workflow of the in vivo experiment.
Tricyclamol's Dual Mechanism and In Vivo Testing
The table below summarizes the available information on Tricyclamol (Procyclidine) based on the search results.
| Aspect | Details for Tricyclamol (Procyclidine) |
|---|---|
| Primary Use | Treatment of drug-induced extrapyramidal disorders and parkinsonism [1]. |
| Mechanism of Action | Muscarinic antagonist that blocks central cholinergic receptors (M1, M2, M4) [1]. |
| Drug Class | Antimuscarinic / Anticholinergic [1]. |
| Reported Side Effects | Dizziness, drowsiness, impaired judgment [1]. |
| Key Contraindication | Angle-closure glaucoma [1]. |
| Available Data | Mechanistic and general pharmacological information is available. Direct experimental data on antispasmodic activity and comparative studies are lacking. |
For context, the table below outlines key details of other antispasmodic medications frequently discussed in the literature. This highlights the gap in publicly available data for a direct, data-driven comparison with Tricyclamol.
| Drug Name | Primary Use | Mechanism of Action | Common Side Effects | Example Experimental Findings (from search results) |
|---|---|---|---|---|
| Dicyclomine | Irritable Bowel Syndrome (IBS) [2] | Antimuscarinic [3] | Dry mouth, dizziness, constipation [2] [4] | One higher-quality RCT found significant pain relief vs. placebo in IBS, but with a high dropout rate (15%) due to side effects [4]. |
| Hyoscyamine | IBS, other GI conditions [4] | Antimuscarinic [3] [4] | Dry mouth, blurred vision, urinary retention [4] | Meta-analyses show antispasmodics as a class are effective for abdominal pain in IBS, but data on individual drugs can be limited [4]. |
| Peppermint Oil | IBS symptoms [3] | Direct smooth muscle relaxant (inhibits calcium & sodium uptake) [3] | Heartburn, nausea (rare) [3] | Considered an effective option with a distinct, direct mechanism of action on gut smooth muscle [3] [4]. |
To proceed with your comparative guide, I suggest the following research pathways to locate the necessary experimental data:
The search identified one compound, procyclidine, which is structurally and functionally related to tricyclamol. The table below summarizes its key profile based on the information found.
| Compound Name | Chemical Structure / Class | Primary Mechanisms of Action | Therapeutic Uses | Key Experimental Findings / Data |
|---|---|---|---|---|
| Tricyclamol Chloride | Information not available in search results | Information not available in search results | Information not available in search results | One study noted its action in reducing gastric acidity [1]. |
| Procyclidine [2] | Aralkylamine; Chemical Formula: C19H29NO | Muscarinic antagonist; blocks central cholinergic receptors (M1, M2, M4 subtypes). | Symptomatic treatment of Parkinsonism and drug-induced extrapyramidal symptoms. | LD50 = 60 mg/kg (IV in mice); Protein binding: ~100% to albumin. |
While the search did not yield a direct protocol for studying tricyclamol, a highly relevant experimental method for investigating muscarinic receptor agonists was found in a 1997 study. This methodology could serve as a template for comparing the functional activity of similar compounds [3].
The workflow for this methodology can be summarized as follows:
Key Experimental Steps [3]:
The current search results are insufficient for a full comparison guide. To build a more complete profile, I suggest you:
The table below summarizes the key identification and activity data available for this compound, which is also known as Procyclidine hydrochloride.
| Property | Details |
|---|---|
| CAS Registry Number | 1508-76-5 [1] |
| Synonyms | Procyclidine hydrochloride; (±)-Procyclidine hydrochloride [1] |
| Molecular Formula | C₁₉H₃₀ClNO [1] |
| Molecular Weight | 323.90 g/mol [1] |
| IUPAC Name | 1-(3-cyclohexyl-3-hydroxy-3-phenylpropyl)-1-methylpyrrolidinium chloride [2] |
| Related ChEBI ID | CHEBI:135284 [3] |
| Purity (from one supplier) | 99.19% [1] |
| Primary Biological Activity | Muscarinic receptor antagonist; NMDA receptor antagonist [1] |
| Reported Research Applications | Parkinson's disease studies; Soman-induced epilepsy models [1] |
One source details an in vivo experimental model, which offers a template for how the compound has been used in research.
Based on its described biological activities, the mechanism of action for this compound (Procyclidine hydrochloride) can be visualized as follows. This diagram illustrates its dual antagonistic role.
A comprehensive comparison guide for reference standard qualification requires specific data that current search results lack.
For a complete reference standard qualification, you would typically need to consult official pharmacopeial monographs (like USP or Ph.Eur.) or the manufacturer's Certificate of Analysis (CoA) for parameters such as:
The following table summarizes key experimental findings for Tricyclamol (procyclidine) from research contexts.
| Experimental Context | Model/Assay | Key Finding(s) | Citation |
|---|---|---|---|
| Protection against Soman toxicity | In vivo (Rats & Guinea Pigs) | Subcutaneous injection (0.3-6.0 mg/kg) increased protection in a dose-dependent manner; prevented seizures and brain damage [1]. | [1] |
| Receptor Blockade Profile | In vitro (Mechanistic Study) | Antispasmodic effects linked to blockage of central M1, M2, and M4 muscarinic receptor subtypes [2] [3]. | [2] [3] |
| Ion Channel Interaction | In vitro (Recombinant Protein) | The integral membrane form of CLIC1 comprises four single monomers, each allowing an anionic flux [4]. | [4] |
For researchers looking to replicate or build upon key findings, here are outlines of critical experimental methodologies.
Protocol 1: In Vivo Efficacy in Soman-Induced Seizure Models
Protocol 2: Measuring Muscarinic Receptor-Mediated Ionic Efflux
The diagram below illustrates the dual mechanism of Tricyclamol (Procyclidine) and its neurochemical effects in the basal ganglia.
This diagram shows how Procyclidine (Tricyclamol) acts as a dual antagonist to help restore neurochemical balance in the basal ganglia, leading to symptom relief [1] [2] [3].
The table below summarizes the key information available for Tricyclamol chloride (Procyclidine hydrochloride):
| Aspect | Available Data for this compound (Procyclidine hydrochloride) |
|---|---|
| Other Name(s) | Tricyclamol hydrochloride; (±)-Procyclidine hydrochloride [1] |
| CAS Number | 1508-76-5 [1] |
| Molecular Formula | C19H30ClNO [1] |
| Molecular Weight | 323.90 g/mol [1] |
| Mechanism of Action | Muscarinic receptor antagonist; N-methyl-D-aspartate (NMDA) receptor antagonist [1] |
| Primary Research Applications | Parkinson's disease, related psychiatric disorders, Soman-induced epilepsy studies [1] |
| Biological Activity (In Vivo) | In rodent studies, subcutaneous injection (0.3-6.0 mg/kg) in combination with physostigmine increased protection against Soman in a dose-dependent manner and prevented seizures [1]. |
One study provided an in vivo experimental protocol using Procyclidine hydrochloride in animal models [1]:
The search results indicate that this compound has a dual mechanism of action. The diagram below illustrates this pathway.
The table below summarizes the core identification and known activity of this compound based on the search results.
| Property | Description |
|---|---|
| Known Bioactivity | Anticholinergic agent [1] [2] [3]. |
| Related Compound | Procyclidine (sold as Tricyclamol/(±)-Procyclidine) is a muscarinic receptor antagonist and N-methyl-D-aspartate (NMDA) receptor antagonist [3]. |
| Molecular Formula | C₂₀H₃₃ClNO [4]. |
| CAS Number | 3818-88-0 [4]. |
| Synonym(s) | Elorine chloride, Lergine chloride, Tricoloid chloride [4]. |
Tricyclamol and its related form, Procyclidine, exhibit a dual mechanism of action, which is illustrated below.
The search results lack the experimental data needed for a direct, quantitative comparison with other anticholinergic drugs. To build a comprehensive comparison guide, you may need to employ the following strategies: